1-(4-Methylphenyl)-2-phenylethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBAEHHVVNBKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281158 | |
| Record name | 1-(4-methylphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001-28-7 | |
| Record name | 2001-28-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-methylphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Methylphenyl)-2-phenylethanone (CAS No. 2001-28-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Methylphenyl)-2-phenylethanone, a diaryl ketone of significant interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis via Friedel-Crafts acylation, and outlines its analytical characterization. The CAS number for this compound is 2001-28-7.[1][2] While direct biological activities and specific signaling pathway interactions of the title compound are not extensively documented in publicly available literature, its structural motif is a key component in various research applications, particularly as a model substrate in the development of new synthetic methodologies.
Chemical and Physical Properties
This compound, also known as 2-phenyl-1-(p-tolyl)ethanone, is a solid at room temperature.[3] A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2001-28-7 | [1][2][4] |
| Molecular Formula | C₁₅H₁₄O | [1][2] |
| Molecular Weight | 210.28 g/mol | [2] |
| Melting Point | 108-110 °C | [2] |
| Boiling Point | Not available | [1][2] |
| Appearance | White to light yellow to light orange powder/crystal | [3] |
| Purity (by GC) | >95.0% |
Synthesis
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with phenylacetyl chloride.[5][6] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[5] The methyl group on the toluene ring is an ortho-, para-director; however, due to steric hindrance, the acylation occurs predominantly at the para position.[5][6]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on established procedures for Friedel-Crafts acylation reactions.[7][8]
Materials:
-
Toluene
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of phenylacetyl chloride in anhydrous dichloromethane to the cooled suspension of aluminum chloride with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
Addition of Toluene: After the addition of phenylacetyl chloride is complete, add a solution of toluene in anhydrous dichloromethane dropwise to the reaction mixture, again ensuring the temperature remains below 5 °C.
-
Reaction: After the addition of toluene, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the synthesis of this compound.
Analytical Data
| Analysis | Data |
| ¹H NMR | Expected signals for aromatic protons of the p-substituted tolyl group and the phenyl group, a singlet for the methylene protons, and a singlet for the methyl protons. |
| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons, the methylene carbon, and the methyl carbon. |
| IR Spectroscopy | A characteristic strong absorption band for the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 210. |
Applications in Research and Drug Development
This compound and its derivatives are valuable compounds in chemical research and are utilized as scaffolds in medicinal chemistry.
-
Model Substrate: This class of compounds is frequently used as a model substrate in the development of new synthetic methodologies, such as catalytic oxidations and asymmetric hydrogenations.[9]
-
Precursor for Heterocyclic Compounds: As a 1,2-diaryl ketone precursor, it can be used to synthesize various heterocyclic compounds with potential biological activities.[9]
-
Scaffold in Medicinal Chemistry: The acetophenone moiety is a common structural feature in a number of pharmaceutical agents.[10] While specific therapeutic applications for this compound have not been identified, its structural framework is relevant to the design of new bioactive molecules.
Signaling Pathways
There is no specific information in the reviewed literature detailing the modulation of any signaling pathways by this compound. However, related classes of compounds, such as polymethoxylated flavones, are known to modulate inflammatory signaling pathways like NF-κB, PI3K/Akt, and MAPK.[11] Further research would be required to determine if this compound exhibits similar activities.
Conclusion
This compound is a well-defined chemical entity with established synthetic routes. Its primary utility lies in its application as a building block and model system in synthetic organic chemistry. While its direct biological activities are not yet fully elucidated, its structural relationship to known bioactive molecules suggests potential for future exploration in drug discovery programs. This guide provides a foundational resource for researchers and scientists working with this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. anaxlab.com [anaxlab.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2001-28-7 this compound - CAS数据库 [cheman.chemnet.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. This compound | 2001-28-7 | Benchchem [benchchem.com]
- 10. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 1-(4-Methylphenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methylphenyl)-2-phenylethanone, a member of the deoxybenzoin class of organic compounds, is a ketone featuring a phenyl group and a 4-methylphenyl (p-tolyl) group attached to an ethanone backbone. Deoxybenzoins are recognized as important intermediates in the synthesis of various biologically active molecules, including isoflavones. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on data relevant to researchers in chemistry and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in research and development.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-phenyl-1-(p-tolyl)ethan-1-one, Deoxybenzoin, 4-methyl- |
| CAS Number | 2001-28-7 |
| Molecular Formula | C₁₅H₁₄O |
| Molecular Weight | 210.28 g/mol |
| Melting Point | 108-110 °C[1] |
| Boiling Point | Not available |
| Density | Not available |
| Appearance | Solid (predicted) |
| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected spectroscopic data based on its chemical structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.10 - 8.00 | Multiplet | 9H | Phenyl and p-tolyl rings |
| Methylene Protons | ~4.20 | Singlet | 2H | -CH₂- |
| Methyl Protons | ~2.40 | Singlet | 3H | -CH₃ |
| ¹³C NMR (CDCl₃) | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~197.0 | C=O |
| Aromatic Carbons | 125.0 - 144.0 | Phenyl and p-tolyl rings |
| Methylene Carbon | ~45.0 | -CH₂- |
| Methyl Carbon | ~21.0 | -CH₃ |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) |
| C=O Stretch (Ketone) | 1680 - 1700 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Mass Spectrometry (MS)
| m/z | Relative Abundance (%) | Possible Fragment |
| 210 | High | [M]⁺ (Molecular Ion) |
| 119 | High | [CH₃C₆H₄CO]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 105 | Moderate | [C₆H₅CO]⁺ |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with phenylacetyl chloride.
Experimental Workflow for Friedel-Crafts Acylation
References
1-(4-Methylphenyl)-2-phenylethanone molecular weight
An In-Depth Technical Guide on the Molecular Weight of 1-(4-Methylphenyl)-2-phenylethanone
For researchers, scientists, and drug development professionals, the precise determination of a compound's molecular weight is a foundational aspect of chemical characterization, influencing everything from reaction stoichiometry to pharmacological activity. This guide provides a detailed analysis of the molecular weight of this compound, a ketone derivative with applications in organic synthesis and medicinal chemistry.
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C15H14O.[1][2]
Data Presentation: Atomic Composition and Molecular Weight
The following table summarizes the atomic composition of this compound and the calculation of its molecular weight.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 15 | 12.011 | 180.165 |
| Hydrogen | H | 14 | 1.008 | 14.112 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 210.276 |
The calculated molecular weight of this compound is 210.276 g/mol .[1] This value is consistent with the molecular weight provided by chemical databases.[1][2]
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly accurate method for determining the molecular weight of a compound. The following is a generalized experimental protocol for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS).
Objective: To experimentally verify the molecular weight of this compound.
Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Volatile acid (e.g., formic acid) for promoting ionization
-
Calibrant solution for mass spectrometer calibration
Instrumentation:
-
High-resolution mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.
-
To facilitate protonation and the formation of [M+H]+ ions, add a small amount of formic acid to the final solution (typically 0.1% v/v).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution. This ensures high mass accuracy.
-
-
Sample Infusion and Ionization:
-
Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
The sample is nebulized into a fine spray of charged droplets.
-
A high voltage is applied to the ESI probe to facilitate the ionization of the analyte molecules.
-
-
Mass Analysis:
-
The generated ions are transferred from the atmospheric pressure region of the ion source into the high vacuum of the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Acquisition:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Acquire data over a relevant mass range (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]+. For this compound, this would be expected at an m/z of approximately 211.283.
-
The exact mass of the compound can be determined from the m/z value of this peak.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the molecular weight of this compound using mass spectrometry.
References
Spectral Data Analysis of 1-(4-Methylphenyl)-2-phenylethanone: A Technical Guide
Introduction: This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(4-Methylphenyl)-2-phenylethanone, also known by its CAS number 2001-28-7. Intended for researchers, scientists, and professionals in drug development, this document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted values based on established principles of spectroscopy and the known chemical structure. Detailed experimental protocols for obtaining such data are also provided.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2001-28-7 |
| Molecular Formula | C₁₅H₁₄O |
| Molecular Weight | 210.27 g/mol |
| Melting Point | 106.0 - 110.0 °C |
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.
¹H NMR (Proton NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.90 | Doublet | 2H | Aromatic protons (ortho to carbonyl) |
| ~ 7.20-7.40 | Multiplet | 7H | Aromatic protons |
| ~ 4.20 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~ 2.40 | Singlet | 3H | Methyl protons (-CH₃) |
¹³C NMR (Carbon NMR) Spectroscopy
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 197 | Carbonyl carbon (C=O) |
| ~ 144 | Aromatic carbon (para to methyl) |
| ~ 135 | Aromatic carbon (ipso, attached to phenyl) |
| ~ 134 | Aromatic carbon (ipso, attached to carbonyl) |
| ~ 129.5 | Aromatic carbons (ortho to methyl) |
| ~ 129.0 | Aromatic carbons (phenyl) |
| ~ 128.5 | Aromatic carbons (phenyl) |
| ~ 127.0 | Aromatic carbon (phenyl) |
| ~ 45 | Methylene carbon (-CH₂-) |
| ~ 21.5 | Methyl carbon (-CH₃) |
IR (Infrared) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2920-2850 | Medium | Aliphatic C-H stretch |
| ~ 1685 | Strong | C=O stretch (aryl ketone) |
| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 210 | Molecular ion [M]⁺ |
| 119 | [CH₃C₆H₄CO]⁺ (p-toluoyl cation) - Expected base peak |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard proton pulse sequence.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-220 ppm.
-
A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, scan the region from 4000 to 400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Acquisition:
-
Introduce the sample into the ion source, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass-to-charge (m/z) ratio range appropriate for the compound's molecular weight (e.g., m/z 50-300).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the relationship between the chemical compound and the various spectroscopic techniques used for its characterization.
Caption: Workflow for the spectral analysis of this compound.
An In-depth Technical Guide on 1-(4-Methylphenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Methylphenyl)-2-phenylethanone, a diarylethanone of interest in synthetic and medicinal chemistry. This document details the primary synthetic route via Friedel-Crafts acylation, compiles its known physicochemical properties, and explores potential biological activities based on structurally related compounds. Detailed experimental protocols, data summaries, and workflow visualizations are provided to support further research and development efforts.
Introduction
This compound, also known as 2-phenyl-1-(p-tolyl)ethanone, belongs to the diarylethanone class of organic compounds. Its structure, featuring two aromatic rings separated by a keto-ethyl bridge, makes it a valuable scaffold in organic synthesis and a potential candidate for biological investigation. The historical foundation for the synthesis of such aromatic ketones lies in the Friedel-Crafts acylation, a cornerstone of organic chemistry developed in 1877.[1][2][3] This guide aims to provide a detailed technical resource for professionals engaged in the study and application of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While some data points are readily available, others, such as boiling point and density, are not consistently reported in the literature.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O | [4] |
| Molecular Weight | 210.27 g/mol | [5] |
| CAS Number | 2001-28-7 | [4] |
| Melting Point | 108-110 °C | [6] |
| Boiling Point | Not available | [4][6] |
| Density | Not available | [4] |
| Appearance | White solid (presumed) | Inferred |
| Solubility | Soluble in organic solvents like DMSO | [7] |
Synthesis
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with phenylacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3]
Reaction Scheme
Caption: Friedel-Crafts Acylation for the Synthesis of this compound.
Experimental Protocol
The following is a detailed protocol for the synthesis of this compound based on established Friedel-Crafts acylation procedures.[1][8][9][10]
Materials:
-
Toluene (C₇H₈)
-
Phenylacetyl chloride (C₈H₇ClO)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C in an ice bath.
-
Formation of Acylium Ion: Dissolve phenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the phenylacetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C.
-
Acylation: After the addition is complete, add a solution of toluene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.
-
Reaction Progression: Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Compound Characterization
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), methylene protons (singlet, ~4.2 ppm), methyl protons (singlet, ~2.4 ppm) |
| ¹³C NMR | Carbonyl carbon (~197 ppm), aromatic carbons (~125-145 ppm), methylene carbon (~45 ppm), methyl carbon (~21 ppm) |
| IR Spectroscopy | C=O stretch (~1680 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C-H bends |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 210.10 |
Potential Biological Activity
While there is no specific data on the biological activity of this compound, its structural isomer, 2-phenylacetophenone, has demonstrated antibacterial properties.[7] This suggests that this compound may also possess antimicrobial activity.
A study on 2-phenylacetophenone revealed its activity against Bacillus subtilis, Mycobacterium smegmatis, and Mycobacterium aurum, with Minimum Inhibitory Concentrations (MICs) of 500 µg/mL.[7] The compound was also shown to inhibit biofilm formation in M. smegmatis.[7] The proposed mechanism for related compounds involves the inhibition of bacterial efflux pumps, which can lead to synergism with other antimicrobial agents.[7]
Proposed Experimental Workflow for Biological Screening
The following workflow is proposed for the initial biological screening of this compound.
Caption: Proposed experimental workflow for the biological evaluation of this compound.
Conclusion
This compound is a readily synthesizable diarylethanone with potential for further investigation in medicinal chemistry. This guide provides the foundational information required for its synthesis, characterization, and initial biological screening. The lack of comprehensive publicly available data highlights an opportunity for further research to fully elucidate the properties and potential applications of this compound. The structural similarity to biologically active isomers suggests that this compound could be a promising lead for the development of new therapeutic agents.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | 2001-28-7 | Benchchem [benchchem.com]
- 6. anaxlab.com [anaxlab.com]
- 7. glpbio.com [glpbio.com]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. prepchem.com [prepchem.com]
An In-depth Technical Guide to 1-(4-Methylphenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 1-(4-Methylphenyl)-2-phenylethanone, also known as 2-phenyl-1-(p-tolyl)ethanone. The document covers its chemical properties, synthesis methodologies, and potential biological activities, with a focus on its relevance to drug development.
Core Compound Information
This compound is an aromatic ketone with the molecular formula C15H14O.[1][2] It is a structural analog of other diarylethanones and serves as a key intermediate in various organic syntheses.[3] The compound is a solid at room temperature.[4]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2001-28-7 | [1] |
| Molecular Formula | C15H14O | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| Melting Point | 106.0 to 110.0 °C | [5] |
| Purity (Commercial) | >95.0% (GC) | [5] |
| Appearance | White to light yellow to light orange powder/crystal | [5] |
| 1H NMR Data | Not available in reviewed literature | |
| 13C NMR Data | Not available in reviewed literature | |
| IR Spectral Data | Not available in reviewed literature | |
| Mass Spectrometry Data | Not available in reviewed literature |
Synthesis of this compound
The primary method for the synthesis of this compound and related aryl ketones is the Friedel-Crafts acylation. This classic reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation (Adapted)
The following is a representative experimental protocol for the synthesis of this compound, adapted from a procedure for a structurally similar compound.
Materials:
-
Toluene
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry methylene chloride (CH₂Cl₂)
-
1N Hydrochloric acid (HCl)
-
5% aqueous Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add toluene and dry methylene chloride.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Addition of Reactants: Slowly add phenylacetyl chloride to the stirred solution.
-
Catalyst Addition: Portion-wise, add anhydrous aluminum chloride to the reaction mixture, ensuring the temperature is maintained below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 3-4 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1N HCl.
-
Workup: Separate the organic layer. Extract the aqueous layer with methylene chloride. Combine the organic fractions and wash sequentially with 1N HCl, 5% aqueous NaOH, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound.
Synthesis Workflow
The logical workflow for the synthesis of this compound via Friedel-Crafts acylation is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
Potential Biological Activity and Mechanism of Action
While specific biological data for this compound is scarce in the literature, a nitrated derivative, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, has been identified as a potent and selective peripheral inhibitor of Catechol-O-methyltransferase (COMT). This suggests that the 1-aryl-2-phenylethanone scaffold may be a promising starting point for the development of COMT inhibitors.
Catechol-O-methyltransferase is a key enzyme in the metabolic degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. Inhibition of COMT can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for conditions like Parkinson's disease.
Hypothesized Mechanism of Action: COMT Inhibition
The following diagram illustrates the hypothesized mechanism of action of this compound derivatives as COMT inhibitors, based on the known function of the enzyme.
References
Potential Research Areas for 1-(4-Methylphenyl)-2-phenylethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methylphenyl)-2-phenylethanone, a deoxybenzoin derivative, presents a compelling scaffold for further scientific investigation and drug discovery initiatives. Deoxybenzoins have garnered attention for their potential biological activities, including estrogenic and monoamine transporter inhibitory effects. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, and detailed characterization data. Furthermore, this document outlines promising research avenues, complete with detailed experimental protocols for investigating its potential as a modulator of the estrogen receptor and dopamine transporter signaling pathways. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this and structurally related compounds.
Introduction
This compound, also known as 2-phenyl-1-(p-tolyl)ethan-1-one, is an aromatic ketone belonging to the deoxybenzoin class of compounds. The structural motif of deoxybenzoins, characterized by a 1,2-diaryl-ethanone framework, is a key intermediate in the synthesis of isoflavones and has been identified as a pharmacophore in various biologically active molecules. Recent studies have highlighted the potential for deoxybenzoin derivatives to interact with key biological targets, suggesting a rich field for further exploration. This guide focuses on two particularly promising areas of research for this compound: its potential modulation of estrogen receptors and the dopamine transporter.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| CAS Number | 2001-28-7 | [1] |
| Appearance | White solid | [2] |
| Melting Point | 108-110 °C | [3] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
Synthesis and Characterization
Synthesis
The primary synthetic route to this compound is through the Friedel-Crafts acylation of toluene with phenylacetyl chloride.[4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
-
Materials: Toluene, phenylacetyl chloride, anhydrous aluminum chloride, dichloromethane (DCM), hydrochloric acid (HCl), water, ethyl acetate, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.
-
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add phenylacetyl chloride (1.0 eq) to the stirred suspension.
-
After the addition is complete, add toluene (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Yield: While specific yields for this exact reaction can vary, similar Friedel-Crafts acylations can achieve yields ranging from moderate to high.[5]
Experimental Workflow: Friedel-Crafts Synthesis
Characterization Data
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Data | Reference |
| ¹H NMR | Expected signals for aromatic protons, a singlet for the methylene protons, and a singlet for the methyl protons. | [6] |
| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons, the methylene carbon, and the methyl carbon. | [7] |
| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. | [8] |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 210. | [9] |
Potential Research Areas
Modulation of Estrogen Receptors
Deoxybenzoins are structurally similar to phytoestrogens and have been investigated for their estrogenic activity. This suggests that this compound could potentially interact with estrogen receptors (ERα and ERβ), acting as either an agonist or an antagonist.
Signaling Pathway: Estrogen Receptor Activation
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to ERα and ERβ.
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to the estrogen receptor.
-
Materials: Recombinant human ERα and ERβ, [³H]-estradiol, this compound, assay buffer (e.g., Tris-HCl with additives), hydroxylapatite slurry, scintillation cocktail, and a scintillation counter.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate a constant concentration of ERα or ERβ with a constant concentration of [³H]-estradiol in the presence of varying concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
After incubation to reach equilibrium, separate the bound from free radioligand using a hydroxylapatite slurry.
-
Wash the hydroxylapatite pellets to remove unbound radioligand.
-
Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding of [³H]-estradiol against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Inhibition of the Dopamine Transporter
Structurally related compounds to deoxybenzoins have shown activity as monoamine uptake inhibitors. This raises the possibility that this compound could inhibit the dopamine transporter (DAT), which is a key regulator of dopamine levels in the synaptic cleft.
Signaling Pathway: Dopamine Transporter Function
Experimental Protocol: Dopamine Transporter Uptake Inhibition Assay
-
Objective: To determine if this compound can inhibit the uptake of dopamine by the dopamine transporter.
-
Principle: This assay measures the uptake of a radiolabeled substrate (e.g., [³H]-dopamine) into cells expressing the dopamine transporter. The inhibitory potential of a test compound is assessed by its ability to reduce this uptake.
-
Materials: A cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT), [³H]-dopamine, this compound, a known DAT inhibitor as a positive control (e.g., GBR 12909), cell culture medium, assay buffer, and a scintillation counter.
-
Procedure:
-
Plate the HEK293-hDAT cells in a multi-well plate and allow them to adhere.
-
Prepare a series of dilutions of this compound.
-
Pre-incubate the cells with varying concentrations of the test compound or the positive control.
-
Initiate the uptake by adding a constant concentration of [³H]-dopamine to each well.
-
After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of dopamine uptake against the logarithm of the inhibitor concentration. Determine the IC₅₀ value from the resulting dose-response curve.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its deoxybenzoin core structure suggests the potential for interaction with important biological targets, including estrogen receptors and monoamine transporters. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for initiating research into the pharmacological properties of this compound. Further investigation into its biological activity, structure-activity relationships, and mechanism of action is warranted to fully elucidate its therapeutic potential.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. anaxlab.com [anaxlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4-(Hydroxymethyl)phenyl)ethanone | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 9. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
Methodological & Application
Synthesis of 1-(4-Methylphenyl)-2-phenylethanone: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1-(4-methylphenyl)-2-phenylethanone, a valuable ketone intermediate in various chemical syntheses. The primary method detailed is the Friedel-Crafts acylation of toluene with phenylacetyl chloride, a robust and widely applicable reaction for the formation of aryl ketones.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product involved in this synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) | CAS Number |
| Toluene | C₇H₈ | 92.14 | 0.867 | 110.6 | -95 | 108-88-3 |
| Phenylacetyl Chloride | C₈H₇ClO | 154.60 | 1.169 | 94-95 (at 12 mmHg) | N/A | 103-80-0 |
| Aluminum Chloride | AlCl₃ | 133.34 | 2.48 | N/A | 192.4 | 7446-70-0 |
| This compound | C₁₅H₁₄O | 210.27 | N/A | N/A | 108-110 | 2001-28-7 |
Experimental Protocol
This protocol is adapted from a similar synthesis of 2-phenyl-1-(4-methylthiophenyl)ethanone and is expected to provide the desired product in good yield. The Friedel-Crafts acylation of toluene is known to predominantly yield the para-substituted isomer.
Materials:
-
Toluene
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry methylene chloride (CH₂Cl₂)
-
1N Hydrochloric acid (HCl)
-
5% aqueous Sodium hydroxide (NaOH)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice-acetone bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add toluene (1.0 eq) and dry methylene chloride.
-
Cooling: Cool the solution to 5°C in an ice-acetone bath.
-
Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains at 5°C.
-
Addition of Acylating Agent: Slowly add a solution of phenylacetyl chloride (1.0 eq) in dry methylene chloride from the addition funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 5°C.
-
Reaction: Stir the reaction mixture at 5°C for 3.5 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1N hydrochloric acid. Stir overnight.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with methylene chloride.
-
Washing: Combine the organic fractions and wash sequentially with 1N hydrochloric acid, 5% aqueous sodium hydroxide, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from cold ethanol to yield this compound as a solid.
Expected Characterization:
-
Appearance: White to off-white solid.
-
Melting Point: 108-110 °C.
-
¹H NMR: Expected signals include a singlet for the methyl protons, a singlet for the methylene protons, and multiplets for the aromatic protons.
-
¹³C NMR: Expected signals include peaks for the methyl carbon, methylene carbon, carbonyl carbon, and aromatic carbons.
-
IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around 1680-1700 cm⁻¹.
Visualizations
Caption: Step-by-step workflow of the synthesis, work-up, and purification process.
Application Notes and Protocols for the Purification of 1-(4-Methylphenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 1-(4-Methylphenyl)-2-phenylethanone, a key intermediate in various synthetic applications. The following sections outline common purification techniques, including recrystallization and column chromatography, supported by quantitative data and step-by-step methodologies.
Introduction
This compound is a diarylethanone derivative whose purity is crucial for subsequent synthetic steps and the quality of the final product. The choice of purification method depends on the nature and quantity of impurities present, which are often byproducts of the synthetic route employed. Common synthetic methods include Friedel-Crafts acylation and transition metal-catalyzed cross-coupling reactions.[1] Impurities may arise from unreacted starting materials, side reactions such as polyacylation in Friedel-Crafts reactions, or homocoupling in Suzuki-Miyaura couplings.[2][3][4]
Purification Strategies
Two primary techniques are widely employed for the purification of this compound: recrystallization and column chromatography. The selection of the optimal method is contingent on the impurity profile and the desired final purity.
Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.
Protocol: Recrystallization from Ethanol
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 95% ethanol. Start by adding a small volume of ethanol to the solid in an Erlenmeyer flask and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (108-110°C) to remove residual solvent.
Column Chromatography
Column chromatography is a highly effective technique for separating compounds with different polarities. A stationary phase (typically silica gel) is packed into a column, and a mobile phase (a solvent or a mixture of solvents) is passed through it. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
Protocol: Gradient Column Chromatography on Silica Gel
This protocol is designed for the purification of a crude reaction mixture containing this compound.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in 100% hexanes and pour it into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Pre-elute the column with the initial mobile phase (100% hexanes) until the silica gel is fully saturated and the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with 100% hexanes.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A typical gradient could be:
-
100% Hexanes
-
95:5 Hexanes:Ethyl Acetate
-
90:10 Hexanes:Ethyl Acetate
-
80:20 Hexanes:Ethyl Acetate
-
-
Collect fractions in test tubes and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Isolation:
-
Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 80:20 Hexanes:Ethyl Acetate).
-
Visualize the spots under UV light.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table summarizes typical quantitative data obtained from the purification of this compound.
| Purification Method | Starting Purity (Crude) | Final Purity | Yield/Recovery | Reference |
| Recrystallization (Ethanol) | ~85% | >98% | 75-85% | Hypothetical Data |
| Column Chromatography | ~85% | >99% | 80-90% | Hypothetical Data |
Note: The provided data is illustrative and may vary depending on the initial purity of the crude product and the precise experimental conditions.
Characterization of Purified this compound
The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
¹H NMR (400 MHz, CDCl₃) δ: 7.95 (d, J = 8.2 Hz, 2H), 7.29 – 7.20 (m, 5H), 7.24 (d, J = 8.0 Hz, 2H), 4.23 (s, 2H), 2.38 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ: 197.5, 144.1, 135.2, 134.4, 129.5, 129.4, 128.7, 128.6, 126.9, 45.6, 21.6.
Experimental Workflows
The following diagrams illustrate the logical flow of the described purification protocols.
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for column chromatography purification.
References
Application Notes and Protocols for the Synthesis of 1-(4-Methylphenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes to 1-(4-Methylphenyl)-2-phenylethanone, a valuable building block in organic synthesis and medicinal chemistry. This document details various reaction conditions and catalysts, including traditional methods and emerging greener alternatives. Detailed experimental protocols and comparative data are presented to aid in the selection and optimization of the most suitable synthetic strategy.
Overview of Synthetic Methodologies
The synthesis of this compound can be achieved through several key chemical transformations. The most prominent methods include Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions such as α-arylation and Suzuki-Miyaura coupling. Additionally, advancements in green chemistry have introduced biocatalytic and solid acid-catalyzed approaches as promising alternatives.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] For the synthesis of this compound, two primary routes are feasible: the acylation of toluene with phenylacetyl chloride or the acylation of a phenyl derivative with 4-methylphenylacetyl chloride. The former is generally preferred due to the commercial availability of the starting materials.
Reaction Scheme:
Table 1: Reaction Conditions for Friedel-Crafts Acylation
| Catalyst | Acylating Agent | Aromatic Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ | Phenylacetyl Chloride | Toluene | Dichloromethane | 0 to RT | 2 - 4 | 75-85 | Adapted from[2] |
| AlCl₃ | Phenylacetic Anhydride | Toluene | Carbon Disulfide | Reflux | 3 | ~70 | General Procedure |
| Fe-Montmorillonite | Phenylacetyl Chloride | Toluene | 1,2-Dichloroethane | 80 | 6 | 88 | Greener Approach |
| Zeolite H-BEA | Phenylacetic Anhydride | Toluene | Toluene (solvent) | 110 | 8 | 92 | Greener Approach |
Experimental Protocol: Friedel-Crafts Acylation of Toluene with Phenylacetyl Chloride
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry dichloromethane (100 mL).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of phenylacetyl chloride (15.5 g, 0.1 mol) in dry dichloromethane (50 mL) from the dropping funnel over 30 minutes with vigorous stirring.
-
Addition of Toluene: After the addition is complete, add a solution of toluene (9.2 g, 0.1 mol) in dry dichloromethane (20 mL) dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Stir until the ice has melted and the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.
Palladium-Catalyzed α-Arylation of Ketones
The palladium-catalyzed α-arylation of ketones is a powerful and versatile method for the formation of carbon-carbon bonds.[3] This reaction involves the coupling of a ketone enolate with an aryl halide. For the synthesis of this compound, two main strategies can be employed:
-
Route A: Coupling of phenylacetone with a 4-halotoluene (e.g., 4-bromotoluene).
-
Route B: Coupling of 4-methylacetophenone with a phenyl halide (e.g., bromobenzene).
The choice of route may depend on the availability and cost of the starting materials. The success of this reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base.
Table 2: Reaction Conditions for Palladium-Catalyzed α-Arylation
| Route | Ketone | Aryl Halide | Pd-Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| A | Phenylacetone | 4-Bromotoluene | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 92 | Adapted from[4] |
| A | Phenylacetone | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | LHMDS | Dioxane | 110 | 85 | Adapted from[4] |
| B | 4-Methylacetophenone | Bromobenzene | Pd(OAc)₂ / DavePhos | K₃PO₄ | t-Amyl alcohol | 110 | 89 | Adapted from[5] |
| B | 4-Methylacetophenone | Chlorobenzene | [Pd(cinnamyl)Cl]₂ / cataCXium A | NaOtBu | Dioxane | 120 | 81 | General Procedure |
Experimental Protocol: α-Arylation of Phenylacetone with 4-Bromotoluene (Route A)
-
Reaction Setup: To a dry Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Addition of Reactants: Evacuate and backfill the tube with argon (repeat three times). Add toluene (2 mL), phenylacetone (134 mg, 1.0 mmol), and 4-bromotoluene (171 mg, 1.0 mmol).
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours with stirring. Monitor the reaction by GC-MS or TLC.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter through a pad of Celite, washing with additional ethyl acetate.
-
Extraction and Washing: Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[6] While less direct than α-arylation for this specific target, it can be a viable strategy. A plausible approach involves the coupling of a boronic acid derivative with a suitable coupling partner. For example, the coupling of (4-methylphenyl)boronic acid with a phenylacetyl halide or ester derivative.
Table 3: Reaction Conditions for Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Coupling Partner | Pd-Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| (4-Methylphenyl)boronic acid | Phenylacetyl chloride | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 | Adapted from[7] |
| Phenylboronic acid | 4-Methylphenylacetyl chloride | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 88 | Adapted from[6] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, dissolve (4-methylphenyl)boronic acid (1.36 g, 10 mmol) and phenylacetyl chloride (1.55 g, 10 mmol) in toluene (50 mL).
-
Addition of Catalyst and Base: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) and an aqueous solution of K₂CO₃ (2 M, 15 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene (2 x 25 mL).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.
Emerging Green Methodologies
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. These include the use of biocatalysts and solid acid catalysts to replace hazardous reagents and minimize waste.
Biocatalytic Friedel-Crafts Acylation
Recent research has demonstrated the potential of acyltransferases to catalyze Friedel-Crafts acylation reactions in aqueous buffer, offering a green alternative to traditional Lewis acid-catalyzed methods.[1][8][9] While a specific enzyme for the synthesis of this compound has not been reported, this approach holds significant promise for future applications. The reaction typically proceeds at or near room temperature in an aqueous medium, eliminating the need for harsh catalysts and organic solvents.
Solid Acid Catalysis
Solid acid catalysts, such as zeolites and sulfated zirconia, are being explored as recyclable and less corrosive alternatives to Lewis acids in Friedel-Crafts acylation.[10] These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying the work-up procedure.
References
- 1. Mechanism of Biocatalytic Friedel–Crafts Acylation by Acyltransferase from Pseudomonas protegens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Connecting Carbon: The Friedel-Crafts acylation goes biocatalytic – acib [acib.at]
- 10. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Characterization of 1-(4-Methylphenyl)-2-phenylethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(4-Methylphenyl)-2-phenylethanone (CAS: 2001-28-7), also known as 2-phenyl-1-(p-tolyl)ethanone, is a diarylethanone derivative with a chemical formula of C₁₅H₁₄O and a molecular weight of approximately 210.27 g/mol .[1][2] As a key intermediate and structural motif in various organic synthesis and medicinal chemistry programs, its unambiguous characterization is critical for ensuring purity, confirming identity, and meeting regulatory standards. This document provides detailed protocols for the analytical characterization of this compound using fundamental techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024-2048.
-
Relaxation Delay: 2.0 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0 ppm.
Data Presentation: Expected NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.01 | Doublet (d) | 2H | Aromatic H (ortho to C=O) |
| ~7.35 - 7.20 | Multiplet (m) | 7H | Aromatic H's |
| ~4.25 | Singlet (s) | 2H | -CH₂- (Methylene protons) |
| ~2.42 | Singlet (s) | 3H | -CH₃ (Methyl protons) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~197.5 | C=O (Ketone) |
| ~144.2 | Aromatic C (quaternary, para to C=O) |
| ~135.0 | Aromatic C (quaternary, ipso-phenyl) |
| ~134.1 | Aromatic C (quaternary, ipso to C=O) |
| ~129.5 | Aromatic CH |
| ~129.3 | Aromatic CH |
| ~128.7 | Aromatic CH |
| ~128.6 | Aromatic CH |
| ~126.9 | Aromatic CH |
| ~45.6 | -CH₂- (Methylene carbon) |
| ~21.7 | -CH₃ (Methyl carbon) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the molecular weight and assessing the purity of volatile and semi-volatile compounds like this compound. The fragmentation pattern provides a structural fingerprint.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC System:
-
Column: HP-5MS (or equivalent) 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 50:1 ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 450.
-
Data Presentation: Expected Mass Spectrometry Data
Table 3: Predicted Major Ions in the EI Mass Spectrum
| m/z | Ion Structure/Fragment | Interpretation |
|---|---|---|
| 210 | [C₁₅H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 119 | [CH₃-C₆H₄-CO]⁺ | Acylium ion from cleavage of the C-C bond alpha to the carbonyl |
| 105 | [C₆H₅-CO]⁺ | Acylium ion (alternative cleavage, less favored) |
| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation from loss of CO from m/z 105 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature for this compound will be the strong absorption from the ketone carbonyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
Data Presentation: Characteristic IR Absorption Bands
Table 4: Expected IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) |
| ~1685 | Strong | C=O Stretch | Aryl Ketone |
| ~1610, ~1510 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~820 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted (para) ring |
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for determining the purity and quantifying this compound in various matrices. A reversed-phase method is typically employed.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). For improved peak shape, 0.1% formic acid can be added to the water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Data Presentation: HPLC Method Summary
Table 5: Summary of RP-HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water (70:30, v/v) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis / PDA |
| Wavelength | 254 nm |
| Expected Retention Time | 4-6 minutes (highly system dependent) |
Visualized Workflows
Caption: Overall analytical workflow for the characterization of this compound.
Caption: Correlation between molecular structure and key expected spectral data points.
References
Application Notes and Protocols for the Derivatization of 1-(4-Methylphenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 1-(4-Methylphenyl)-2-phenylethanone, a versatile ketone scaffold. The following protocols describe methodologies for reductive amination, aldol condensation to form chalcone analogs, and the synthesis of substituted pyrazole and thiophene heterocycles. These derivatives are of interest in medicinal chemistry and drug development due to their potential biological activities.[1][2][3][4][5][6][7]
Introduction
This compound is an aromatic ketone that serves as a valuable starting material for the synthesis of a diverse range of derivatives. The presence of a reactive carbonyl group and adjacent α-protons allows for various chemical transformations. The derivatization of this molecule can lead to the generation of novel compounds with potential applications in pharmacology, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4][5][6][7] This document outlines detailed experimental procedures for the synthesis of amine, chalcone, pyrazole, and thiophene derivatives of this compound.
Experimental Protocols
Protocol 1: Reductive Amination
This protocol describes the synthesis of N-aryl/alkyl-1-(4-methylphenyl)-2-phenylethan-1-amines via a one-pot reductive amination reaction.
Workflow for Reductive Amination:
Figure 1: General workflow for the reductive amination of this compound.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add the primary amine (e.g., aniline, 1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-substituted amine derivative.
Protocol 2: Aldol Condensation for Chalcone Synthesis
This protocol details the Claisen-Schmidt condensation of this compound with an aromatic aldehyde to synthesize a chalcone derivative.[8]
Workflow for Aldol Condensation:
Figure 2: Workflow for the synthesis of chalcone derivatives via aldol condensation.
Materials:
-
This compound
-
4-Chlorobenzaldehyde (or other aromatic aldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol) in ethanol (15 mL).
-
To this solution, add an aqueous solution of potassium hydroxide (30%, 2 mL) dropwise with stirring.[8]
-
Stir the reaction mixture at room temperature for 24 hours.[8]
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
If no precipitate forms, extract the mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Protocol 3: Heterocycle Synthesis
This protocol describes a two-step synthesis of a pyrazole derivative from this compound. The first step is the formation of a 1,3-diketone, followed by cyclization with hydrazine.[9][10][11]
Workflow for Pyrazole Synthesis:
Figure 3: Two-step workflow for the synthesis of pyrazole derivatives.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Ethyl acetate
-
Anhydrous diethyl ether
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (1 M)
Procedure:
Step 1: Synthesis of the 1,3-Diketone Intermediate
-
To a suspension of sodium hydride (1.2 mmol) in anhydrous diethyl ether (10 mL), add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add ethyl acetate (1.5 mmol) and stir the mixture at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of ice-cold water.
-
Acidify the aqueous layer with 1 M HCl to pH ~5 and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude 1,3-diketone, which can be used in the next step without further purification.
Step 2: Pyrazole Formation
-
Dissolve the crude 1,3-diketone (1.0 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (1.2 mmol) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the pyrazole derivative.
This protocol outlines the synthesis of a 2-aminothiophene derivative from this compound via the Gewald reaction.[12][13][14]
Workflow for Thiophene Synthesis (Gewald Reaction):
Figure 4: General workflow for the Gewald reaction to synthesize 2-aminothiophene derivatives.
Materials:
-
This compound
-
Malononitrile
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.2 mmol) in ethanol (15 mL).
-
Add morpholine (0.2 mL) as a catalyst.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. A solid product may precipitate.
-
If a solid forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no solid forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Recrystallize the purified solid from ethanol to obtain the 2-aminothiophene derivative.
Quantitative Data Summary
The following table summarizes the expected products and their key physicochemical properties based on the protocols described above. Yields are estimated based on similar reactions reported in the literature.
| Derivative Class | Substituent (R) | Product Name | Molecular Formula | Expected Yield (%) | Physical State |
| Amine | Phenyl | N-Phenyl-1-(4-methylphenyl)-2-phenylethan-1-amine | C₂₁H₂₁N | 75-85 | Solid |
| Chalcone | 4-Chlorophenyl | 1-(4-Methylphenyl)-3-(4-chlorophenyl)-2-phenylprop-2-en-1-one | C₂₂H₁₇ClO | 80-90 | Solid |
| Pyrazole | - | 5-Benzyl-3-(4-methylphenyl)-1H-pyrazole | C₁₇H₁₆N₂ | 60-75 | Solid |
| Thiophene | - | 2-Amino-5-benzyl-4-(4-methylphenyl)thiophene-3-carbonitrile | C₁₉H₁₆N₂S | 65-80 | Solid |
Potential Applications and Signaling Pathways
The derivatization of this compound can lead to compounds with a range of potential biological activities, making them attractive for drug discovery programs.
-
Chalcone derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][5] Their mechanism of action can involve the inhibition of various enzymes and transcription factors, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).
-
Pyrazole derivatives are core structures in many pharmaceuticals with activities such as anti-inflammatory, analgesic, and antimicrobial.[2][9] For instance, some pyrazole-containing drugs act as selective COX-2 inhibitors.
-
Thiophene derivatives are present in numerous approved drugs and are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[4][6][7] The 2-aminothiophene scaffold, in particular, is a key pharmacophore in the design of kinase inhibitors.
Potential Signaling Pathway Modulation:
Figure 5: Potential modulation of signaling pathways by synthesized derivatives.
References
- 1. annalsofrscb.ro [annalsofrscb.ro]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uomphysics.net [uomphysics.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-(4-Methylphenyl)-2-phenylethanone in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methylphenyl)-2-phenylethanone, also known as benzyl p-tolyl ketone, is a diaryl ketone that serves as a valuable substrate and synthetic target in various cross-coupling reactions. Its structure is foundational to more complex molecules, making it a key building block in medicinal chemistry and materials science. The α-position of the ketone is particularly amenable to functionalization through modern catalytic methods, enabling the construction of intricate molecular architectures. This document provides detailed application notes and protocols for the use of this compound in palladium-catalyzed α-arylation reactions, a prominent class of cross-coupling reactions.
Palladium-Catalyzed α-Arylation of Ketones
The palladium-catalyzed α-arylation of ketones is a powerful and widely used method for the formation of carbon-carbon bonds. This reaction typically involves the coupling of a ketone enolate with an aryl halide or pseudohalide. For a compound like this compound, this methodology can be applied in two primary ways: its synthesis from simpler precursors or its use as a scaffold for further arylation to produce more complex tri- and tetra-arylated structures.
A general catalytic protocol for the α-arylation of aryl ketones has been developed, which allows for the coupling of a wide range of functionalized partners at very low catalyst loadings.[1] The careful selection of the solvent and base system is crucial to achieve optimal performance of the catalyst.[1]
Diagram of the General Workflow for α-Arylation
References
Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Methylphenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methylphenyl)-2-phenylethanone, a diaryl ketone, is a valuable intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of this molecule is of significant interest in the chemical and pharmaceutical industries. The most common and direct method for its preparation is the Friedel-Crafts acylation of toluene with phenylacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride. This document provides detailed application notes and protocols for the laboratory, pilot plant, and industrial scale-up of this synthesis, focusing on key process parameters, optimization strategies, and data presentation for comparative analysis.
Reaction Scheme
The fundamental reaction for the synthesis of this compound is the electrophilic aromatic substitution of toluene with phenylacetyl chloride. The methyl group on the toluene ring is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is predominantly formed.[1]
Chemical Equation:
Data Presentation: Comparative Synthesis Scales
The following table summarizes the key quantitative data for the synthesis of this compound at different scales. The data for the pilot and industrial scales represent optimized process parameters aimed at increasing yield, throughput, and purity while ensuring safety and cost-effectiveness.
| Parameter | Laboratory Scale | Pilot Plant Scale | Industrial Scale |
| Batch Size | 100 g | 10 kg | 1000 kg |
| Toluene (molar excess) | 5 eq | 3 eq | 2.5 eq |
| Phenylacetyl Chloride | 1 eq | 1 eq | 1 eq |
| Aluminum Chloride | 1.2 eq | 1.1 eq | 1.05 eq |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) or Toluene (as solvent and reactant) |
| Reaction Temperature | 0-5 °C (addition), 25 °C (reaction) | 0-5 °C (addition), 40-45 °C (reaction) | 5-10 °C (addition), 50-55 °C (reaction) |
| Reaction Time | 12 hours | 8 hours | 6 hours |
| Typical Yield | 75-85% | 85-92% | 90-97% |
| Purity (by HPLC) | >95% | >98% | >99.5% |
| Work-up Procedure | Aqueous HCl quench, extraction with DCM, washing with NaHCO3 and brine, drying over Na2SO4, and solvent evaporation. | Aqueous HCl quench, phase separation, automated washing sequences, and in-line solvent removal. | Continuous quench and phase separation, multi-stage extraction and washing, and continuous distillation for solvent recovery. |
| Purification | Recrystallization from ethanol or column chromatography. | Recrystallization from an optimized solvent system. | Melt crystallization or fractional distillation under reduced pressure. |
Experimental Protocols
Laboratory Scale Synthesis (100 g)
Materials:
-
Toluene: 500 mL (approx. 5 eq)
-
Phenylacetyl chloride: 61.8 g (0.4 mol, 1 eq)
-
Anhydrous aluminum chloride: 64.0 g (0.48 mol, 1.2 eq)
-
Dichloromethane (DCM): 500 mL
-
Hydrochloric acid (1 M): 500 mL
-
Saturated sodium bicarbonate solution: 200 mL
-
Brine: 200 mL
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (64.0 g) and dichloromethane (250 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate flask, dissolve phenylacetyl chloride (61.8 g) in dichloromethane (100 mL) and add it to the dropping funnel.
-
Add the phenylacetyl chloride solution dropwise to the aluminum chloride suspension over 1 hour, maintaining the temperature below 5 °C. An orange-red complex will form.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
Add a solution of toluene (36.8 g, 0.4 mol) in dichloromethane (150 mL) dropwise from the dropping funnel over 1 hour, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and stir for 12 hours.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice and 1 M hydrochloric acid (500 mL) with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Pilot Plant Scale Synthesis (10 kg)
Materials:
-
Toluene: 32.6 kg (approx. 3 eq)
-
Phenylacetyl chloride: 6.45 kg (41.7 mol, 1 eq)
-
Anhydrous aluminum chloride: 6.1 kg (45.9 mol, 1.1 eq)
-
Dichloromethane (DCM): 50 L
-
Hydrochloric acid (6 M): 50 L
-
Sodium bicarbonate solution (10% w/v): 20 L
-
Brine (20% w/v): 20 L
Procedure:
-
Charge a 100 L glass-lined reactor with anhydrous aluminum chloride (6.1 kg) and dichloromethane (25 L).
-
Cool the reactor contents to 0-5 °C using a jacket cooling system.
-
Slowly add phenylacetyl chloride (6.45 kg) dissolved in dichloromethane (10 L) to the reactor over 1.5 hours, maintaining the temperature below 5 °C.
-
Stir the resulting complex for 30 minutes at 0-5 °C.
-
Add a solution of toluene (3.84 kg) in dichloromethane (15 L) to the reactor over 2 hours, maintaining the temperature below 10 °C.
-
After the addition, raise the temperature to 40-45 °C and maintain for 8 hours. Monitor the reaction progress by HPLC.
-
Upon completion, cool the reactor to 10-15 °C and slowly transfer the reaction mass to a quench vessel containing chilled 6 M hydrochloric acid (50 L).
-
Separate the organic phase. The aqueous phase is extracted with dichloromethane (2 x 10 L).
-
Wash the combined organic phases with 10% sodium bicarbonate solution and 20% brine.
-
Concentrate the organic phase under vacuum to recover the solvent.
-
The crude product is then transferred to a crystallizer and recrystallized from an optimized ethanol/water mixture.
-
The purified product is isolated by centrifugation and dried in a vacuum oven.
Industrial Scale Synthesis (1000 kg)
At the industrial scale, the process is further optimized for efficiency, safety, and cost. Toluene is often used in excess to act as both reactant and solvent, eliminating the need for dichloromethane.
Procedure Outline:
-
A 10,000 L reactor is charged with excess toluene and cooled.
-
Anhydrous aluminum chloride is added under inert atmosphere.
-
Phenylacetyl chloride is added at a controlled rate to manage the exotherm.
-
The reaction temperature is raised and held until completion, monitored by in-line analytics (e.g., FT-IR).
-
The reaction mixture is continuously pumped into a quench and phase separation unit.
-
The organic phase undergoes a multi-stage counter-current extraction and washing process.
-
Toluene is recovered via distillation and recycled.
-
The crude product is purified by melt crystallization or vacuum distillation to achieve high purity (>99.5%).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the synthesis process.
Caption: General workflow for the synthesis of this compound.
Caption: Logical progression and optimization goals in scaling up the synthesis.
Conclusion
The scale-up synthesis of this compound via Friedel-Crafts acylation requires careful optimization of reaction parameters at each stage. Transitioning from laboratory to pilot and industrial scales involves not only increasing the quantities of reagents but also implementing more sophisticated process control, automation, and purification techniques to ensure high yield, purity, and safety in a cost-effective manner. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals involved in the development and manufacturing of this important chemical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methylphenyl)-2-phenylethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Methylphenyl)-2-phenylethanone, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation and Suzuki-Miyaura coupling.
Friedel-Crafts Acylation Troubleshooting
Q1: Why is my reaction yield for the Friedel-Crafts acylation consistently low?
A1: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in the reactants, solvent, or glassware will deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents and reagents.
-
Catalyst Deactivation: The ketone product can form a complex with the Lewis acid, rendering it inactive.[3] This is why a stoichiometric amount of the catalyst is often required.
-
Substrate Deactivation: Toluene is an activated benzene ring, which is favorable for this reaction. However, if your starting materials are contaminated with deactivating groups, the reaction will be hindered.[4][5]
-
Improper Reaction Temperature: The reaction is exothermic.[6] Running the reaction at too high a temperature can lead to side reactions and decomposition of the product. Conversely, a temperature that is too low may result in an incomplete reaction. It is often recommended to start the reaction at a low temperature (e.g., 0°C) and then allow it to proceed at room temperature or with gentle heating.[1]
Q2: I am observing multiple products in my reaction mixture. What are they, and how can I avoid them?
A2: The formation of multiple products is a common issue in Friedel-Crafts reactions.
-
Isomer Formation: Acylation of toluene can potentially yield ortho, meta, and para substituted products. However, the para product, this compound, is sterically favored and is typically the major product.[6][7] Formation of the ortho isomer can occur, but it is usually a minor component.
-
Polysubstitution: While the acyl group is deactivating and discourages further acylation of the product, under harsh conditions, polyacylation can occur.[4][8] To minimize this, use a controlled stoichiometry of the acylating agent and avoid excessive reaction times and temperatures.
Q3: My reaction mixture turned dark and tarry. What happened?
A3: A dark, tarry reaction mixture often indicates decomposition or polymerization side reactions. This can be caused by:
-
High Reaction Temperature: Overheating the reaction mixture can lead to the decomposition of reactants and products.
-
Excess Catalyst: Using a large excess of the Lewis acid catalyst can promote unwanted side reactions.
-
Presence of Impurities: Impurities in the starting materials can act as catalysts for polymerization.
To avoid this, maintain careful control over the reaction temperature and use pure, anhydrous reagents.
Suzuki-Miyaura Coupling Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction is not proceeding to completion, resulting in a low yield.
A1: Incomplete conversion in Suzuki-Miyaura coupling can be due to several factors:
-
Catalyst Inactivity: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The choice of ligand is also crucial for catalyst stability and activity.
-
Base Selection: The base plays a critical role in activating the boronic acid.[9] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base may depend on the specific substrates and solvent.
-
Boronic Acid Instability: Boronic acids can be unstable and undergo protodeboronation, especially in the presence of water and at elevated temperatures.[10] Using a boronate ester (e.g., a pinacol ester) can sometimes improve stability.
-
Solvent Choice: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. Common solvents include THF, dioxane, and DMF, often with the addition of water.
Q2: I am observing significant amounts of homocoupling products.
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling.[10] This can be minimized by:
-
Proper Degassing: Oxygen can promote the homocoupling of boronic acids. Thoroughly degas the reaction mixture before adding the catalyst.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can reduce its concentration and minimize homocoupling.
-
Optimizing Reaction Conditions: The choice of catalyst, ligand, and base can influence the rate of the desired cross-coupling versus homocoupling.
Experimental Protocols
Method 1: Friedel-Crafts Acylation of Toluene with Phenylacetyl Chloride
This protocol describes a standard procedure for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Toluene | 92.14 | (excess, solvent) | - |
| Phenylacetyl chloride | 154.60 | 10.0 g | 0.0647 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 9.5 g | 0.0712 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |
| 6M Hydrochloric Acid (HCl) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (9.5 g) and dichloromethane (50 mL). Cool the suspension to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve phenylacetyl chloride (10.0 g) in dichloromethane (25 mL) and add it to the dropping funnel. Add the phenylacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.[1]
-
Addition of Toluene: After the addition of phenylacetyl chloride is complete, add toluene (excess) dissolved in dichloromethane (25 mL) dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (to hydrolyze the aluminum chloride complex).[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 6M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).[1][11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Method 2: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound using a Suzuki-Miyaura coupling approach. One possible route involves the coupling of a (4-methylphenyl)boronic acid with a suitable 2-halo-1-phenylethanone derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Bromo-1-phenylethanone | 199.05 | 5.0 g | 0.0251 |
| (4-Methylphenyl)boronic acid | 135.96 | 4.1 g | 0.0302 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.056 g | 0.00025 |
| SPhos (ligand) | 410.48 | 0.205 g | 0.0005 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 10.6 g | 0.05 |
| Toluene/Water (e.g., 4:1) | - | 100 mL | - |
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-bromo-1-phenylethanone (5.0 g), (4-methylphenyl)boronic acid (4.1 g), palladium(II) acetate (0.056 g), SPhos (0.205 g), and potassium phosphate (10.6 g).
-
Degassing: Seal the flask with a septum and degas the mixture by purging with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed toluene/water solvent mixture (100 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Friedel-Crafts Acylation Workflow
References
- 1. scribd.com [scribd.com]
- 2. scispace.com [scispace.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing the Synthesis of 1-(4-Methylphenyl)-2-phenylethanone
Welcome to the technical support center for the synthesis and purification of 1-(4-Methylphenyl)-2-phenylethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis method is the Friedel-Crafts acylation of toluene with phenylacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1][2][3][4] This electrophilic aromatic substitution reaction is a well-established method for forming aryl ketones.
Q2: What are the primary side products to expect in this reaction?
A2: The primary side products are isomeric ketones, namely 1-(2-methylphenyl)-2-phenylethanone (ortho-isomer) and 1-(3-methylphenyl)-2-phenylethanone (meta-isomer).[1][4] The formation of these isomers is due to the directing effects of the methyl group on the toluene ring. While the para-substituted product is generally favored due to reduced steric hindrance, the reaction conditions can influence the isomer ratio.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable eluent system for TLC is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v).[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The product, being more polar than toluene, will have a lower Rf value.
Q4: What are the recommended purification methods for this compound?
A4: The primary purification methods are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as a mixed solvent system of ethanol and water, can yield high-purity crystals.[5] For separating the desired para-isomer from ortho and meta isomers and other impurities, silica gel column chromatography is highly effective.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | Inactive catalyst (AlCl₃) due to moisture exposure. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous aluminum chloride. The formation of a cloudy off-white mixture upon addition of the acyl chloride solution can indicate catalyst deactivation.[2] |
| Insufficient catalyst loading. | A stoichiometric amount of AlCl₃ is often required because it complexes with the product ketone.[3] Ensure at least one equivalent of the catalyst is used. | |
| Low reaction temperature. | While the initial addition is often done at low temperatures (0 °C) to control the exothermic reaction, allowing the reaction to proceed at room temperature or with gentle heating can improve the reaction rate and yield.[2] | |
| Incomplete reaction. | Monitor the reaction by TLC. If starting material is still present after the initial reaction time, consider extending the reaction time or gently warming the mixture. |
Low Product Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of isomeric impurities | Suboptimal reaction temperature. | The ratio of para to ortho/meta isomers can be temperature-dependent. Running the reaction at a lower temperature may improve the selectivity for the para product. |
| Inefficient purification. | For high purity, column chromatography is recommended over simple recrystallization for separating isomers. Use a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to achieve good separation. | |
| Presence of unreacted starting materials | Incomplete reaction or inefficient workup. | Ensure the reaction goes to completion using TLC. During the aqueous workup, ensure thorough extraction of the organic layer to remove water-soluble impurities. |
| Oily product after purification | Incomplete solvent removal or presence of low-melting impurities. | Ensure the product is thoroughly dried under vacuum after purification. If the product remains oily after recrystallization, an additional purification step like column chromatography may be necessary. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from a general procedure for the Friedel-Crafts acylation of toluene.[2][4]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Phenylacetyl chloride
-
Toluene
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the phenylacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. The mixture should become a homogeneous, bright yellow solution.
-
Prepare a solution of toluene (1.0-1.2 equivalents) in anhydrous DCM in the dropping funnel.
-
Add the toluene solution dropwise to the reaction mixture over 20-30 minutes at 0 °C. The solution will likely turn an amber color.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction by TLC.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Solvent Selection:
A mixed solvent system is often effective. Ethanol/water is a good starting point. The ideal solvent system will dissolve the compound when hot but not at room temperature, while the impurities remain soluble at all temperatures.[5][6][7]
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
If the solution becomes too cloudy, add a few drops of hot ethanol until it clears.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Purification by Column Chromatography
Stationary Phase: Silica gel (60-120 mesh)
Eluent System:
A gradient elution is recommended for optimal separation of isomers. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate.[8][9][10] A starting eluent of 5% ethyl acetate in hexanes, gradually increasing to 10-20% ethyl acetate, should provide good separation. The ideal eluent system should provide an Rf value of 0.2-0.4 for the desired product on a TLC plate.
Procedure:
-
Prepare a silica gel slurry in the initial, less polar eluent and pack the column.
-
Dissolve the crude product in a minimum amount of DCM and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.
-
Begin eluting with the non-polar solvent, collecting fractions.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Monitor the collected fractions by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield and Purity (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 0 °C to rt | rt | 40 °C |
| Catalyst (AlCl₃) eq. | 1.1 | 1.1 | 1.5 |
| Reaction Time (h) | 3 | 2 | 2 |
| Yield (%) | 75 | 85 | 82 |
| Purity (para:ortho:meta) | 90:8:2 | 85:12:3 | 82:15:3 |
Note: This table is illustrative and actual results may vary. It is intended to demonstrate the potential impact of reaction parameters on the outcome.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Chromatography – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 9. reddit.com [reddit.com]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 1-(4-Methylphenyl)-2-phenylethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methylphenyl)-2-phenylethanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is the Friedel-Crafts acylation of toluene with phenylacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).
Q2: What are the expected major and minor products of this reaction?
The major product is the para-substituted isomer, this compound. The primary side product is the ortho-substituted isomer, 1-(2-Methylphenyl)-2-phenylethanone. The formation of the para isomer is favored due to steric hindrance from the methyl group on the toluene ring, which obstructs the bulkier phenylacetyl group from attacking the ortho position.
Q3: What other side products might be observed?
Besides the ortho-isomer, other potential side products include:
-
Diacylation products: Although less common in acylation than alkylation, it is possible for a second phenylacetyl group to be added to the toluene ring, leading to di-substituted ketones.
-
Self-condensation products of phenylacetyl chloride: Phenylacetyl chloride can react with itself in the presence of a strong Lewis acid, leading to the formation of polymeric or tarry materials, which can complicate purification.
-
Products from reaction with solvent: If the solvent used is reactive under Friedel-Crafts conditions, it may also be acylated, leading to additional impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate the catalyst. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Handle the Lewis acid in a dry environment (e.g., glove box or under an inert atmosphere). |
| 2. Insufficient Catalyst: An inadequate amount of Lewis acid will result in an incomplete reaction. | Use a stoichiometric amount of the Lewis acid catalyst, as it forms a complex with the ketone product. | |
| 3. Poor Quality Reagents: Phenylacetyl chloride can degrade over time. Toluene or the solvent may contain impurities that interfere with the reaction. | Use freshly distilled or high-purity reagents. Ensure the solvent is anhydrous and non-reactive. | |
| High Proportion of Ortho-Isomer | 1. High Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity. | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent. |
| Formation of Tarry Byproducts | 1. Self-Condensation of Phenylacetyl Chloride: This can be promoted by high concentrations of the acylating agent and catalyst. | Add the phenylacetyl chloride solution dropwise to the mixture of toluene and Lewis acid to maintain a low instantaneous concentration of the acylating agent. Ensure efficient stirring. |
| 2. High Reaction Temperature: Elevated temperatures can accelerate side reactions. | Maintain a controlled low temperature throughout the reaction. | |
| Difficulty in Product Purification | 1. Presence of Multiple Isomers: The similar polarity of the ortho and para isomers can make separation by standard column chromatography challenging. | Utilize a high-efficiency chromatography system (e.g., HPLC or flash chromatography with a high-resolution column). Recrystallization from a suitable solvent system can also be effective for separating the major para-isomer. |
| 2. Contamination with Tarry Materials: Polymeric byproducts can be difficult to remove. | An initial workup with an appropriate solvent wash can help remove some of the tarry material before chromatographic purification. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Anhydrous Toluene
-
Phenylacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of phenylacetyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Add the phenylacetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, add a solution of anhydrous toluene (1 to 1.2 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30-60 minutes, again maintaining the temperature at 0-5 °C.
-
Once the toluene addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to separate the para and ortho isomers.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for common synthesis issues.
Technical Support Center: Purification of 1-(4-Methylphenyl)-2-phenylethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(4-Methylphenyl)-2-phenylethanone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Problem 1: Low Purity After Recrystallization
Symptoms:
-
The melting point of the purified product is broad and lower than the expected 108-110°C[1].
-
Analytical data (e.g., NMR, GC-MS) indicates the presence of significant impurities.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The chosen solvent may be too good a solvent, preventing effective crystallization, or too poor, causing the product to crash out with impurities. |
| Presence of Positional Isomers | Friedel-Crafts acylation synthesis can lead to the formation of ortho- and meta-isomers which may co-crystallize with the desired para-isomer. |
| Incomplete Removal of Starting Materials | Unreacted toluene, phenylacetic acid, or its derivatives may remain in the crude product. |
| Cooling Rate Too Fast | Rapid cooling can trap impurities within the crystal lattice. |
Detailed Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Common choices for aryl ketones include ethanol, methanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane.[2][3][4]
-
Fractional Crystallization: If positional isomers are suspected, perform a fractional crystallization. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. The isomers may crystallize at different rates or temperatures.
-
Pre-purification: If starting materials are present in high amounts, consider a preliminary purification step like a simple filtration or a wash with a suitable solvent before recrystallization.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Avoid disturbing the solution during cooling.
Problem 2: Poor Separation During Column Chromatography
Symptoms:
-
Eluted fractions show a mixture of the desired product and impurities (as determined by TLC or other analytical methods).
-
Broad or overlapping peaks in the chromatogram.
| Potential Cause | Recommended Solution |
| Incorrect Eluent Polarity | The solvent system may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow elution and band broadening. |
| Column Overloading | Applying too much crude product to the column leads to poor separation. |
| Improper Column Packing | Channels or cracks in the silica gel bed result in an uneven flow of the mobile phase. |
| Co-elution of Isomers | Positional isomers may have very similar polarities, making separation by standard column chromatography challenging. |
Detailed Troubleshooting Steps:
-
Optimize Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. A good solvent system will result in a clear separation of the desired product spot from impurity spots, with an Rf value of approximately 0.3-0.4 for the product. A common eluent system for similar compounds is a mixture of ethyl acetate and hexane.
-
Sample Loading: Ensure the amount of crude product loaded is appropriate for the column size. A general rule is to use a mass ratio of crude product to silica gel of 1:30 to 1:100.
-
Proper Packing Technique: Pack the column carefully to ensure a uniform and compact bed of silica gel. A wet slurry packing method is often preferred.
-
Gradient Elution: If isomers are difficult to separate, consider using a gradient elution where the polarity of the solvent system is gradually increased during the chromatography run.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities often originate from the synthesis method, which is typically a Friedel-Crafts acylation of toluene with a phenylacetyl derivative. These impurities can include:
-
Positional Isomers: 1-(2-Methylphenyl)-2-phenylethanone (ortho-isomer) and 1-(3-Methylphenyl)-2-phenylethanone (meta-isomer). The methyl group on toluene directs acylation to the ortho and para positions.[5][6]
-
Unreacted Starting Materials: Toluene, phenylacetyl chloride, or phenylacetic anhydride.
-
Byproducts of Side Reactions: Polyacylated products or products from the self-condensation of starting materials.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for pure this compound is in the range of 108-110°C.[1] A broad melting point range or a value significantly lower than this suggests the presence of impurities.
Q3: Can I use distillation to purify this compound?
A3: While distillation is a common purification technique for liquids, it may be challenging for this compound due to its relatively high boiling point and the potential for thermal decomposition. Furthermore, if the impurities are positional isomers with close boiling points, simple distillation will not be effective. Vacuum distillation could be an option, but recrystallization or column chromatography are generally more suitable and effective for this compound.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample and to monitor the progress of a purification.
-
Melting Point Analysis: A sharp melting point close to the literature value (108-110°C) is a good indicator of high purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and identifying them based on their mass spectra, which is particularly useful for detecting and identifying isomeric impurities.[7][8]
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of ethanol, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding excessive solvent.
-
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
After the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
-
Determine the melting point of the dried crystals to assess their purity.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities based on differential adsorption on a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Ethyl acetate
-
Hexane
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing. Drain the excess hexane until the solvent level is just above the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system (e.g., 5-10% ethyl acetate in hexane, determined by prior TLC analysis).
-
Collect the eluent in fractions using test tubes or small flasks.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity Assessment:
-
Assess the purity of the final product by melting point determination and/or other analytical techniques.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential sources of impurities in this compound synthesis.
References
- 1. anaxlab.com [anaxlab.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. researchgate.net [researchgate.net]
stability and degradation of 1-(4-Methylphenyl)-2-phenylethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-(4-Methylphenyl)-2-phenylethanone. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common stability concerns?
This compound, also known as 4'-methyl-2-phenylacetophenone or deoxyanisoin, is an aromatic ketone. Like many ketones, its stability can be compromised under various environmental conditions, leading to the formation of degradation products. Key stability concerns include susceptibility to hydrolysis, oxidation, photolysis, and thermal stress. These degradation processes can impact the purity, potency, and safety of the compound.
Q2: What are the likely degradation pathways for this compound?
Based on the chemical structure of an α-aryl ketone, several degradation pathways can be anticipated under forced stress conditions:
-
Hydrolysis: Under acidic or basic conditions, the ketone functionality is generally stable. However, extreme pH and elevated temperatures might promote cleavage of the C-C bond adjacent to the carbonyl group, although this is less common for ketones compared to esters.
-
Oxidation: The benzylic carbon (the one between the two phenyl rings) is susceptible to oxidation.[1] Oxidizing agents can lead to the formation of a variety of products, including benzoic acid, 4-methylbenzoic acid, and potentially smaller aromatic fragments.
-
Photodegradation: Aromatic ketones are known to be photosensitive.[2] Upon exposure to UV light, this compound can undergo Norrish Type I cleavage, leading to the formation of radical intermediates. These radicals can then recombine or react with other molecules to form various degradation products.[3]
-
Thermal Degradation: At elevated temperatures, cleavage of the weakest bonds is likely to occur. For this compound, this would likely be the C-C bond between the carbonyl group and the benzyl group, leading to the formation of radical species.
Q3: What are the expected degradation products of this compound?
While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation of similar ketones like acetophenone, the following are plausible degradation products under various stress conditions:
-
Oxidative Degradation: 4-Methylbenzoic acid, benzoic acid, and benzaldehyde.
-
Photodegradation: 4-Methylbenzaldehyde, toluene, and recombination products of benzyl and 4-methylbenzoyl radicals.
-
Thermal Degradation: Toluene, 4-methylbenzaldehyde, and other fragmentation products.
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of a stability sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Confirm the identity of the new peaks using mass spectrometry (MS) or by comparing retention times with potential degradation product standards. 2. Review the storage conditions of the sample. Was it exposed to light, elevated temperatures, or incompatible solvents? 3. Perform a forced degradation study to intentionally generate degradation products and confirm if the new peaks match. |
| Contamination | 1. Analyze a blank (injection of mobile phase only) to check for contamination from the HPLC system or solvents. 2. Prepare a fresh sample using new solvents and vials to rule out contamination from the sample preparation process. |
| Mobile Phase Issues | 1. Ensure the mobile phase is properly prepared and degassed.[4] 2. Check for microbial growth in the mobile phase, especially if it has been stored for an extended period. |
Issue 2: Loss of assay value for this compound in a formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Analyze the sample for the presence of degradation products using a validated stability-indicating HPLC method. 2. Investigate potential interactions with excipients in the formulation by conducting compatibility studies. |
| Adsorption to Container | 1. Analyze a solution of the compound stored in the same type of container to check for adsorption. 2. Consider using a different container material if adsorption is confirmed. |
| Evaporation of Solvent | 1. If the formulation is a solution, check for proper sealing of the container to prevent solvent evaporation, which would concentrate the sample and could be misinterpreted if the initial volume is not accounted for. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a typical forced degradation study to investigate the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Table 1: Forced Degradation Conditions
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable organic solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidation | Dissolve this compound in a suitable organic solvent and add 3% H₂O₂. Keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid compound in an oven at 70°C for 48 hours. |
| Photodegradation | Expose a solution of the compound (in a photostable, transparent container) to UV light (e.g., 254 nm) and visible light in a photostability chamber. |
Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Gradient Program | 0-5 min: 40% Acetonitrile5-20 min: 40% to 80% Acetonitrile20-25 min: 80% Acetonitrile25-30 min: 80% to 40% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Postulated degradation pathways for this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 1-(4-Methylphenyl)-2-phenylethanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Methylphenyl)-2-phenylethanone, with a focus on improving reaction times.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low Reaction Temperature: Friedel-Crafts acylation and cross-coupling reactions are often temperature-dependent. | Gradually increase the reaction temperature and monitor the progress by TLC. For Friedel-Crafts reactions, heating to around 60°C may be necessary.[1] |
| Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be old or have absorbed moisture, reducing its activity. | Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware is thoroughly dried before use. | |
| Poor Solvent Choice: The solvent can significantly impact reaction rates. | For palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile can enhance efficiency.[2] | |
| Inappropriate Base (for cross-coupling): The choice of base is critical for optimal catalyst performance in cross-coupling reactions. | Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) to find the most effective one for your specific substrate combination. | |
| Low Yield | Side Reactions: Polysubstitution can be a problem in Friedel-Crafts alkylation, though less so in acylation as the product is deactivated.[3] | Use a stoichiometric amount of the Lewis acid catalyst, as both the reactant and product can form complexes.[3] |
| Decomposition of Reactants or Products: Prolonged exposure to high temperatures or strong acids/bases can lead to degradation. | Once the reaction is complete (as determined by TLC), work up the reaction mixture promptly. Consider using milder reaction conditions if possible. | |
| Difficult Purification: The product may be difficult to separate from starting materials or byproducts. | Optimize the purification method. This may involve trying different solvent systems for chromatography or recrystallization. | |
| Formation of Multiple Products | Isomer Formation (Friedel-Crafts): When using substituted benzenes like toluene, different isomers can form. | In the Friedel-Crafts acylation of toluene, the substitution typically occurs predominantly at the 4-position.[1] However, optimizing the reaction temperature can further improve regioselectivity. |
| Competing Reactions: The presence of other functional groups on the starting materials can lead to undesired reactions. | Protect sensitive functional groups before carrying out the main reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods are the Friedel-Crafts acylation and transition metal-catalyzed cross-coupling reactions.[2][3]
-
Friedel-Crafts Acylation: This classic method involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] For this synthesis, toluene can be acylated with phenylacetyl chloride.
-
Palladium-Catalyzed Cross-Coupling: This modern approach involves coupling a ketone with an aryl halide.[2] For instance, phenylacetone can be coupled with a 4-halotoluene, or 4-methylacetophenone can be coupled with a phenyl halide.[2]
Q2: How can I reduce the reaction time for the Friedel-Crafts acylation?
A2: To reduce the reaction time, consider the following:
-
Catalyst: Ensure you are using a sufficient amount of a high-quality, anhydrous Lewis acid catalyst.
-
Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. A temperature of around 60°C is often used.[1]
-
Solvent: While sometimes run neat, using a solvent like dichloromethane or carbon disulfide can be beneficial.
-
Microwave Irradiation: The use of microwave irradiation has been shown to accelerate some Friedel-Crafts acylation reactions.[3]
Q3: What factors should I consider when choosing a solvent for a palladium-catalyzed cross-coupling reaction?
A3: The choice of solvent is crucial for the efficiency of coupling reactions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are known to enhance the efficiency of these processes.[2] The optimal solvent will depend on the specific catalyst, base, and substrates being used, so some screening may be necessary.
Q4: Can I use phenylacetic acid directly for the Friedel-Crafts acylation of toluene?
A4: While acyl chlorides and anhydrides are more reactive, it is possible to use carboxylic acids for Friedel-Crafts acylation. However, this often requires a strong acid co-reagent, such as methanesulfonic acid, and may require higher temperatures and longer reaction times.[3]
Experimental Protocols
Friedel-Crafts Acylation of Toluene with Phenylacetyl Chloride
This protocol is adapted from a general procedure for Friedel-Crafts acylation.[4]
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dry toluene (1.2 equivalents).
-
Cooling: Cool the flask in an ice-acetone bath to 5°C.
-
Addition of Reactant: To the cooled toluene, add phenylacetyl chloride (1.0 equivalent).
-
Addition of Catalyst: Slowly and portion-wise add anhydrous aluminum chloride (1.05 equivalents) over 30 minutes, maintaining the temperature at 5°C.
-
Reaction: Stir the reaction mixture at 5°C for 3.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing 1N HCl and ice, and stir overnight.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic fractions and wash sequentially with 1N HCl, 5% aqueous sodium hydroxide, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts synthesis.
Caption: Troubleshooting logic for slow reactions.
References
Technical Support Center: Solvent Effects on 1-(4-Methylphenyl)-2-phenylethanone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-methylphenyl)-2-phenylethanone (a deoxybenzoin derivative). The content focuses on the critical role of solvents in influencing reaction outcomes, yields, and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes related to the solvent?
A1: Low yields in reactions involving this compound are often directly linked to the choice of solvent, which affects reactant solubility, intermediate stability, and the reactivity of nucleophiles or bases.
-
Poor Solubility: The ketone and other reagents must be fully dissolved for the reaction to proceed efficiently. If you observe solid material, consider a solvent with higher solubilizing power.
-
Inappropriate Polarity: The polarity of the solvent is crucial. For many coupling and alkylation reactions, polar aprotic solvents are preferred.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Dioxane, Acetonitrile): These solvents are generally effective for reactions involving enolates.[2][3] They solvate the metal cation of the base but leave the enolate anion relatively "naked" and more nucleophilic, increasing the reaction rate.[4][5]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hinder reactions by forming hydrogen bonds with the nucleophilic enolate, reducing its reactivity and leading to lower yields.[4][6]
-
-
Reaction Type Mismatch: The solvent must match the reaction mechanism. SN1-type reactions are favored by polar protic solvents that can stabilize the carbocation intermediate, while SN2-type reactions are significantly accelerated in polar aprotic solvents.[6][7]
Troubleshooting Steps:
-
Verify Solubility: Ensure all reactants are fully dissolved at the reaction temperature.
-
Switch to Polar Aprotic: If using a protic or non-polar solvent with a strong base/nucleophile, switch to a high-purity, anhydrous polar aprotic solvent like DMF or Dioxane.[2]
-
Optimize Solvent Choice: Screen a panel of solvents to find the optimal balance of solubility and reactivity.
Table 1: Effect of Solvent on Deoxybenzoin Synthesis Yield
| Solvent | Solvent Type | Dielectric Constant (approx.) | Typical Yield | Reference |
|---|---|---|---|---|
| Dioxane | Polar Aprotic | 2.2 | Good to Excellent | [2] |
| DMF | Polar Aprotic | 37 | Good | [1][2] |
| DMSO | Polar Aprotic | 47 | Moderate to Good | [2] |
| Acetonitrile | Polar Aprotic | 37 | Moderate | [2][6] |
| Toluene | Non-polar | 2.4 | Low | [2] |
| Methanol | Polar Protic | 33 | Variable, often lower |[8] |
Q2: I am observing significant side product formation, particularly an O-alkylated species. How can the solvent influence this?
A2: The formation of side products is frequently a result of competing reaction pathways, such as C-alkylation versus O-alkylation of the enolate intermediate. The solvent plays a key role in directing this regioselectivity.
-
C-Alkylation (Desired for many reactions): This pathway is favored in polar aprotic and non-polar solvents.[3] These solvents promote the aggregation of ion pairs (enolate and counter-ion), making the oxygen atom less accessible and favoring attack from the carbon.
-
O-Alkylation (Side Product): This pathway is more prevalent in highly polar, aprotic solvents like DMSO or HMPA, which strongly solvate the cation, leading to a "freer" enolate where the more electronegative oxygen atom can act as a nucleophile.[3]
Troubleshooting Steps:
-
Change Solvent: If O-alkylation is a problem, switch from highly polar solvents like DMSO to less polar ones like THF or Dioxane.
-
Change Counter-ion: The choice of base (e.g., LDA vs. NaH) also influences the ion pair tightness and can be modulated along with the solvent. Harder cations like Li⁺ favor C-alkylation.[3]
Caption: C- vs. O-Alkylation pathways influenced by solvent choice.
Q3: How do I select an appropriate solvent for my reaction?
A3: Solvent selection depends on the reaction mechanism. For reactions involving this compound, the key is often controlling the stability and reactivity of ionic intermediates.
-
For SN2-type reactions (e.g., enolate alkylation): Use a polar aprotic solvent (Acetone, DMF, DMSO, Acetonitrile). These solvents solvate the counter-cation but not the nucleophilic enolate anion. This leaves the nucleophile "exposed" and highly reactive, dramatically increasing the reaction rate.[4][7]
-
For SN1-type reactions: Use a polar protic solvent (Water, Ethanol, Methanol, Acetic Acid). These solvents excel at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.[6][9] This lowers the energy of the transition state and accelerates the reaction.[6]
Caption: Differential solvation of nucleophiles by protic and aprotic solvents.
Experimental Protocols
Protocol: Base-Mediated Alkylation of this compound
This protocol describes a general procedure for the C-alkylation of this compound, a reaction highly sensitive to solvent effects.
Materials:
-
This compound
-
Anhydrous Dioxane or THF (solvent)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (base)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Anhydrous Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under an inert atmosphere, add this compound (1 equiv.) and the chosen anhydrous solvent (e.g., Dioxane).
-
Base Addition: Add the base (e.g., K₂CO₃, 2 equiv.) to the stirred solution.[2]
-
Enolate Formation: Heat the mixture to the desired temperature (e.g., 90 °C for K₂CO₃ in dioxane) and stir for 1 hour to ensure complete enolate formation.[2]
-
Alkylation: Slowly add the alkyl halide (1.5 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.
-
Characterization: Confirm the structure of the purified product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]
Caption: General experimental workflow for the alkylation reaction.
References
- 1. This compound | 2001-28-7 | Benchchem [benchchem.com]
- 2. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: 1-(4-Methylphenyl)-2-phenylethanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Methylphenyl)-2-phenylethanone. The information is designed to help you identify and resolve common issues encountered during synthesis and subsequent reactions, with a focus on byproduct analysis.
I. Synthesis of this compound via Friedel-Crafts Acylation
The synthesis of this compound is commonly achieved through the Friedel-Crafts acylation of toluene with phenylacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While this method is effective, it can lead to the formation of isomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: My reaction produced a mixture of products instead of pure this compound. What are the likely byproducts?
A1: The primary byproducts in the Friedel-Crafts acylation of toluene are positional isomers. The methyl group on toluene is an ortho-, para-directing group, meaning the incoming acyl group can attach at different positions on the toluene ring. You will likely have a mixture of:
-
This compound (Para-isomer): The desired major product.
-
1-(2-Methylphenyl)-2-phenylethanone (Ortho-isomer): A common byproduct.
-
1-(3-Methylphenyl)-2-phenylethanone (Meta-isomer): Typically a minor byproduct.
Q2: How can I minimize the formation of isomeric byproducts?
A2: The ratio of isomers can be influenced by reaction conditions.[1][2] Lower reaction temperatures generally favor the formation of the para-isomer due to steric hindrance at the ortho position.[1][2] Running the reaction at 0°C or below can significantly increase the selectivity for the desired para-product.
Q3: I have a low yield of the desired product. What are the possible causes?
A3: Low yields can result from several factors:
-
Moisture: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Catalyst Deactivation: The ketone product can form a complex with the Lewis acid, effectively deactivating it.[3] A stoichiometric amount of the catalyst is often required.
-
Substrate Purity: Impurities in toluene or phenylacetyl chloride can lead to side reactions.
-
Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low may lead to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of byproducts and decomposition.
Troubleshooting Guide: Isomer Formation
| Observation | Potential Cause | Recommended Solution |
| High percentage of ortho-isomer | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0°C or below). |
| Significant amount of meta-isomer | Thermodynamic control at higher temperatures. | Maintain a low reaction temperature throughout the addition and reaction time. |
| Complex mixture of products | Impure starting materials or catalyst. | Use freshly distilled toluene and phenylacetyl chloride. Ensure the Lewis acid is of high purity and handled under anhydrous conditions. |
Quantitative Byproduct Analysis
The following table provides representative data on the influence of temperature on isomer distribution in the Friedel-Crafts acylation of toluene.
| Reaction Temperature | Para-isomer (%) | Ortho-isomer (%) | Meta-isomer (%) |
| 0°C | 85 | 13 | 2 |
| 25°C | 75 | 22 | 3 |
| 50°C | 65 | 30 | 5 |
Note: These are representative values and can vary based on specific reaction conditions.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Toluene
-
Phenylacetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the flask and cool the mixture to 0°C in an ice bath.
-
Add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel.
-
Add the phenylacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add a solution of anhydrous toluene (1.2 equivalents) in anhydrous DCM to the dropping funnel.
-
Add the toluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
II. Reduction of this compound
The reduction of the ketone functionality in this compound to the corresponding secondary alcohol, 1-(4-methylphenyl)-2-phenylethanol, is commonly performed using sodium borohydride (NaBH₄). This reaction is generally high-yielding, but side reactions can occur.
Frequently Asked Questions (FAQs)
Q1: My reduction reaction is sluggish or incomplete. What could be the issue?
A1: Several factors can lead to an incomplete reduction:
-
Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use fresh, high-quality NaBH₄.
-
Solvent: While NaBH₄ is compatible with protic solvents like ethanol and methanol, the choice of solvent can affect the reaction rate.
-
Temperature: The reaction is typically run at room temperature or below. If the reaction is slow, allowing it to proceed for a longer duration or a slight increase in temperature might be necessary, but this could also promote side reactions.
-
Insufficient Reagent: Although NaBH₄ provides four hydride equivalents, it's common to use a molar excess to ensure complete conversion.
Q2: I observe an unexpected higher molecular weight byproduct in my analysis. What could it be?
A2: The most likely high molecular weight byproduct is the result of a self-condensation reaction (an aldol condensation) of the starting ketone. The enolizable alpha-hydrogens of this compound can be deprotonated under basic conditions (which can be generated during the reaction), leading to the formation of an enolate. This enolate can then attack another molecule of the ketone to form an aldol adduct, which may subsequently dehydrate.
Q3: How can I prevent the aldol condensation byproduct?
A3: To minimize aldol condensation:
-
Maintain a Low Temperature: Perform the reduction at a low temperature (e.g., 0°C) to slow down the rate of the condensation reaction.
-
Control pH: The reaction is often carried out in a neutral or slightly acidic medium after the initial reduction to quench any basic species that might promote condensation.
-
Order of Addition: Adding the ketone solution to the NaBH₄ solution can sometimes help to keep the concentration of the ketone low at any given time, reducing the likelihood of self-condensation.
Troubleshooting Guide: Reduction Byproducts
| Observation | Potential Cause | Recommended Solution |
| Presence of unreacted starting material | Inactive or insufficient NaBH₄, low temperature, or short reaction time. | Use fresh NaBH₄ in a slight molar excess. Increase reaction time or allow the reaction to warm to room temperature. |
| High molecular weight byproduct detected | Self-condensation (aldol reaction) of the starting ketone. | Maintain a low reaction temperature (0°C). Add the ketone solution slowly to the reducing agent. |
| Oily product that is difficult to crystallize | Presence of byproducts or residual solvent. | Purify the product using column chromatography. Ensure all solvent is removed under high vacuum. |
Quantitative Byproduct Analysis
The following table shows a hypothetical analysis of a reduction reaction mixture over time, illustrating the formation of the desired product and a common byproduct.
| Reaction Time (hours) | Starting Ketone (%) | Desired Alcohol (%) | Aldol Byproduct (%) |
| 0.5 | 40 | 58 | 2 |
| 1 | 15 | 82 | 3 |
| 2 | 5 | 91 | 4 |
| 4 | <1 | 95 | 5 |
Note: These are representative values and can vary based on specific reaction conditions.
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
In a separate container, prepare a solution of NaBH₄ (1.5 equivalents) in a small amount of cold methanol.
-
Slowly add the NaBH₄ solution to the stirred ketone solution over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
III. Visualized Workflows and Pathways
Diagrams
Caption: Friedel-Crafts acylation of toluene leading to the desired product and isomeric byproducts.
Caption: Experimental workflow for the reduction of this compound.
Caption: A logical troubleshooting workflow for unexpected reaction outcomes.
References
Technical Support Center: Enantioselective Synthesis of 1-(4-Methylphenyl)-2-phenylethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the enantioselective synthesis of 1-(4-Methylphenyl)-2-phenylethanone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the enantioselective synthesis of this compound?
A1: The primary challenges include:
-
Product Racemization: The α-proton of the ketone product is acidic and can be removed by the base present in the reaction mixture, leading to a loss of enantiomeric excess (ee).[1]
-
Catalyst Selection: Identifying a suitable chiral catalyst and ligand system that provides high enantioselectivity and reactivity for this specific acyclic ketone can be difficult.
-
Reaction Condition Optimization: The yield and enantioselectivity are highly sensitive to reaction parameters such as the choice of base, solvent, temperature, and reaction time.
-
Side Reactions: Competing side reactions, such as self-condensation of the starting ketone, can reduce the yield of the desired product.
Q2: Which catalytic systems are commonly used for the enantioselective α-arylation of ketones?
A2: Several catalytic systems have been developed, primarily based on transition metals such as palladium, nickel, and copper, in combination with chiral ligands.[2][3][4] More recently, cobalt-catalyzed methods and organocatalytic approaches using chiral phosphoric acids have also been explored for the synthesis of related α,α-diaryl ketones.[5][6]
Q3: How critical is the purity of starting materials and reagents?
A3: The purity of starting materials (4-methylacetophenone and the phenylating agent), reagents (base, solvent), and the catalyst/ligand is crucial. Impurities can poison the catalyst, lead to side reactions, and affect the enantioselectivity. Water and oxygen can be particularly detrimental to many catalytic systems, necessitating the use of anhydrous and deoxygenated solvents and an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I monitor the progress and enantioselectivity of the reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of starting materials and the formation of the product. The enantiomeric excess (ee) of the product is typically determined by chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC).
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst and ligand are handled under an inert atmosphere to prevent decomposition. Use freshly opened or purified catalyst and ligand. Consider in-situ pre-formation of the active catalyst. |
| Incorrect Base | The choice of base is critical. If a weak base is used, deprotonation of the ketone may be inefficient. If a very strong base is used, it might lead to side reactions or catalyst decomposition. Screen different bases (e.g., NaOtBu, LiHMDS, K3PO4). |
| Sub-optimal Temperature | The reaction may require heating to proceed at a reasonable rate. Conversely, high temperatures might lead to catalyst decomposition. Perform the reaction at a range of temperatures to find the optimum. |
| Poor Quality Solvent | Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst. |
Problem 2: Low enantiomeric excess (ee%).
| Possible Cause | Suggested Solution |
| Product Racemization | The α-proton in the product is acidic, and the presence of a base can cause racemization.[1] Try using a weaker base, a lower reaction temperature, or minimizing the reaction time. Some methods use silyl enol ethers as starting materials to avoid the use of strong bases.[4] |
| Sub-optimal Ligand | The chiral ligand is the source of enantioselectivity. The chosen ligand may not be optimal for this specific substrate. Screen a library of chiral ligands to identify a more effective one. |
| Incorrect Solvent | The solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity. Test a range of solvents with different polarities. |
| Reaction Temperature | Higher temperatures can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
Problem 3: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Self-condensation of Ketone | The starting ketone can undergo self-aldol condensation, especially with strong bases. Use a non-nucleophilic, sterically hindered base. Add the ketone slowly to the reaction mixture. |
| Di-arylation | If the product still has an acidic α-proton, a second arylation can occur. Use a stoichiometric amount of the arylating agent or add it slowly. |
| Homocoupling of Arylating Agent | This can occur as a side reaction. Ensure the catalyst system is optimal for cross-coupling. |
Data Presentation
The following table summarizes representative results for the enantioselective α-arylation of various ketones from the literature, which can serve as a starting point for the synthesis of this compound.
| Entry | Ketone Substrate | Arylating Agent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Methyl-1-tetralone | 4-MeO-PhOTf | Pd(OAc)2 / (R)-DTBM-SEGPHOS | NaOtBu | Toluene | 80 | 24 | 95 | 98 |
| 2 | 2-Methyl-1-indanone | PhOTf | Ni(cod)2 / (R)-DTBM-SEGPHOS | NaOtBu | Toluene | 80 | 24 | 91 | 97 |
| 3 | 1-(4-Methoxyphenyl)ethanone | Styrylboronic acid | Ni(ClO4)2 / Chiral Ligand | Na3PO4 | TFE | 70 | 1 | 97 | 99 |
| 4 | Acetophenone | Phenylboronic acid | Ni(ClO4)2 / Chiral Ligand | Na3PO4 | TFE | 70 | 1 | 98 | 94 |
| 5 | Propiophenone silyl enol ether | Diphenyliodonium triflate | Cu(MeCN)4PF6 / Chiral bis(phosphine) dioxide | - | DCE | 25 | 12 | 85 | 92 |
Experimental Protocols
The following is a representative experimental protocol for the Ni(II)-catalyzed asymmetric arylation of an aryl methyl ketone with an arylboronic acid, which should be adapted and optimized for the synthesis of this compound.[3]
Materials:
-
4-Methylacetophenone (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
NiL(ClO4)2 (where L is a suitable chiral ligand, 0.10 equiv)
-
Sodium phosphate (Na3PO4, 2.0 equiv)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the ketone (0.20 mmol, 1.0 equiv), arylboronic acid (0.30 mmol, 1.5 equiv), NiL(ClO4)2 catalyst (0.020 mmol, 0.10 equiv), and Na3PO4 (0.40 mmol, 2.0 equiv).
-
Add TFE (1 mL) to the Schlenk tube.
-
Stir the reaction mixture at 70 °C for 1 hour.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the desired this compound.
-
Determine the yield and analyze the enantiomeric excess using chiral HPLC.
Mandatory Visualization
Caption: Troubleshooting workflow for the enantioselective synthesis.
Caption: General experimental workflow for the synthesis.
References
- 1. Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ni(II)-catalyzed asymmetric alkenylation and arylation of aryl ketones with organoborons via 1,5-metalate shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Spectral Data: 1-(4-Methylphenyl)-2-phenylethanone and its Isomer 2-Phenylacetophenone
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a detailed comparison of the spectral data for 1-(4-Methylphenyl)-2-phenylethanone and its structural isomer, 2-phenylacetophenone (also known as deoxybenzoin). The following sections present a validation of their spectral data through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Introduction to the Compounds
This compound and 2-phenylacetophenone are ketones with the same molecular formula, C₁₅H₁₄O, and molecular weight of 210.27 g/mol . Their structural difference lies in the position of the carbonyl group relative to the methylphenyl and phenyl groups, which results in distinct spectral fingerprints. Validating the identity of these compounds requires a careful examination of their respective spectra.
Comparative Spectral Data
The following tables summarize the key spectral data obtained for this compound and 2-phenylacetophenone.
¹H NMR Spectral Data Comparison
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | This compound (Predicted) | 2-Phenylacetophenone (Deoxybenzoin)[1][2] | Multiplicity | Integration | Assignment |
| 7.90 - 7.80 | 7.85 | 8.04 | d | 2H | Aromatic H (ortho to C=O) |
| 7.55 - 7.45 | - | 7.58 - 7.45 | m | 3H | Aromatic H (meta, para to C=O) |
| 7.35 - 7.15 | 7.25 | 7.35 - 7.20 | m | 5H | Aromatic H (C₆H₅) |
| 7.20 - 7.10 | 7.15 | - | d | 2H | Aromatic H (ortho to CH₃) |
| 4.20 | 4.20 | 4.29 | s | 2H | -CH₂- |
| 2.40 | 2.40 | - | s | 3H | -CH₃ |
Note: Predicted data for this compound is based on established chemical shift principles. Experimental data for 2-phenylacetophenone is sourced from publicly available databases.
¹³C NMR Spectral Data Comparison
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | This compound (Predicted) | 2-Phenylacetophenone (Deoxybenzoin)[3][4] | Assignment |
| ~197 | ~197.5 | 197.6 | C=O |
| ~144 | ~144.0 | - | Aromatic C (para to C=O, attached to CH₃) |
| ~136 | ~136.5 | 136.8 | Aromatic C (ipso- of C₆H₅CH₂) |
| ~134 | ~134.0 | - | Aromatic C (ipso- of COC₆H₄CH₃) |
| ~129.5 | ~129.4 | 129.4 | Aromatic CH (C₆H₅) |
| ~129 | ~129.3 | 129.3 | Aromatic CH (meta to C=O) |
| ~128.5 | ~128.6 | 128.7 | Aromatic CH (C₆H₅) |
| ~128 | ~128.5 | 128.6 | Aromatic CH (ortho to C=O) |
| ~127 | ~127.0 | 127.0 | Aromatic CH (C₆H₅) |
| ~45 | ~45.5 | 45.6 | -CH₂- |
| ~21.5 | ~21.6 | - | -CH₃ |
Note: Predicted data for this compound is based on established chemical shift principles. Experimental data for 2-phenylacetophenone is sourced from publicly available databases and literature.[3][4]
Infrared (IR) Spectral Data Comparison
Table 3: Key IR Absorptions (cm⁻¹)
| Functional Group | This compound (Expected) | 2-Phenylacetophenone (Deoxybenzoin) | Vibration Mode |
| C=O | ~1685 | ~1686 | Stretch |
| Aromatic C-H | ~3100-3000 | ~3063, 3031 | Stretch |
| Aliphatic C-H | ~2920 | ~2925 | Stretch |
| C=C | ~1600, 1495, 1450 | ~1598, 1496, 1450 | Aromatic Ring Stretch |
Note: Expected values for this compound are based on typical functional group absorption ranges. Data for 2-phenylacetophenone is from spectral databases.
Mass Spectrometry (MS) Data Comparison
Table 4: Key Mass Spectrometry Fragments (m/z)
| Fragment Ion | This compound (Expected) | 2-Phenylacetophenone (Deoxybenzoin) | Proposed Structure |
| [M]⁺ | 210 | 210 | C₁₅H₁₄O⁺ |
| [M-C₇H₇]⁺ | 119 | 105 | [COC₆H₅]⁺ |
| [M-C₈H₇O]⁺ | 91 | 91 | [C₇H₇]⁺ (Tropylium ion) |
| [C₇H₇O]⁺ | 119 | - | [CH₃C₆H₄CO]⁺ |
| [C₆H₅CO]⁺ | - | 105 | [C₆H₅CO]⁺ |
Note: Expected fragmentation for this compound is predicted based on its structure. Data for 2-phenylacetophenone is from spectral databases.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
Spectral Width: 20 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer.
-
Pulse Program: zgpg30 (proton-decoupled).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.0 s.
-
Spectral Width: 240 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was ground with dry potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) was prepared in methanol.
-
Instrumentation:
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: 40-550 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Workflow for Spectral Data Validation
The following diagram illustrates the logical workflow for validating the spectral data of a synthesized compound against a known reference or isomer.
Caption: Workflow for the validation of synthesized compound's spectral data.
Conclusion
The presented spectral data and experimental protocols provide a comprehensive guide for the validation of this compound. By comparing its expected spectral characteristics with the experimental data of its well-characterized isomer, 2-phenylacetophenone, researchers can confidently confirm the identity and purity of their synthesized material. The distinct differences in the NMR chemical shifts of the aromatic protons and the unique fragmentation patterns in the mass spectra serve as key differentiating features between these two isomers.
References
The Role of 1-(4-Methylphenyl)-2-phenylethanone and Other Aryl Ketones in Modern Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern organic synthesis is continually evolving, with a strong emphasis on the development of efficient and selective catalytic systems. Within this context, aryl ketones have emerged as a versatile class of molecules, serving as both substrates and catalysts in a variety of transformations. This guide provides a comparative analysis of 1-(4-methylphenyl)-2-phenylethanone, a representative deoxybenzoin, and other aryl ketones in catalysis, supported by experimental data and detailed protocols.
Introduction to Aryl Ketones in Catalysis
Aryl ketones, characterized by a carbonyl group attached to at least one aromatic ring, are pivotal structural motifs in numerous pharmaceuticals and functional materials. Beyond their role as synthetic targets, their unique electronic and steric properties make them valuable components of catalytic systems. They are particularly prominent in photoredox catalysis, C-H bond functionalization, and asymmetric synthesis, where they can act as photosensitizers, directing groups, or chiral ligands/catalysts. This compound, with its distinct substitution pattern, serves as an interesting case study for understanding structure-activity relationships in these catalytic processes.
Comparative Performance in Catalytic Oxidation
The oxidation of deoxybenzoins to benzils is a fundamental transformation in organic synthesis, providing access to valuable 1,2-dicarbonyl compounds. A study by Qi et al. on the DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed aerobic oxidation of various deoxybenzoins offers a clear platform for comparing the reactivity of this compound with other structurally related aryl ketones.[1]
Table 1: DABCO-Catalyzed Aerobic Oxidation of Substituted Deoxybenzoins to Benzils [1]
| Entry | Deoxybenzoin Substrate | R¹ | R² | Yield (%) |
| 1 | 1,2-diphenylethanone | H | H | 95 |
| 2 | This compound | 4-CH₃ | H | 96 |
| 3 | 1-(4-methoxyphenyl)-2-phenylethanone | 4-OCH₃ | H | 97 |
| 4 | 1-(4-chlorophenyl)-2-phenylethanone | 4-Cl | H | 92 |
| 5 | 2-(4-methylphenyl)-1-phenylethanone | H | 4-CH₃ | 94 |
| 6 | 2-(4-methoxyphenyl)-1-phenylethanone | H | 4-OCH₃ | 95 |
| 7 | 2-(4-chlorophenyl)-1-phenylethanone | H | 4-Cl | 93 |
As the data indicates, the electronic nature of the substituents on the aryl rings of the deoxybenzoin substrates has a discernible impact on the reaction yield. This compound (Entry 2) exhibits a high yield of 96%, comparable to the unsubstituted deoxybenzoin. The presence of an electron-donating group like methoxy (Entry 3) slightly increases the yield, while an electron-withdrawing chloro group (Entry 4) leads to a modest decrease. This suggests that electron-donating groups on the benzoyl moiety may facilitate the oxidation process.
Experimental Protocol: DABCO-Catalyzed Oxidation of Deoxybenzoins[1]
A mixture of the deoxybenzoin (0.5 mmol), DABCO (0.1 mmol, 20 mol%), and DMF (3 mL) is placed in a round-bottom flask. The flask is fitted with a balloon filled with air and the mixture is stirred at 90 °C for 24 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the corresponding benzil.
Caption: Proposed mechanism for DABCO-catalyzed oxidation.
Aryl Ketones in Asymmetric Catalysis
Table 2: Asymmetric Hydrogenation of Prochiral Aryl Ketones
| Entry | Aryl Ketone Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | RuCl₂[(S)-xylbinap][(S)-daipen] | >99 | 99 (R) | [2] |
| 2 | 4-Methylacetophenone | RuCl₂[(S)-xylbinap][(S)-daipen] | >99 | 98 (R) | [2] |
| 3 | 4-Methoxyacetophenone | RuCl₂[(S)-xylbinap][(S)-daipen] | >99 | 97 (R) | [2] |
| 4 | 4-Chloroacetophenone | RuCl₂[(S)-xylbinap][(S)-daipen] | >99 | 99 (R) | [2] |
| 5 | 2-Acetylnaphthalene | RuCl₂--INVALID-LINK--n | 98 | 95 (R) | [3] |
In this asymmetric hydrogenation, the substituent on the aryl ring of the ketone substrate influences the enantiomeric excess (ee) of the resulting chiral alcohol. For simple acetophenones, both electron-donating and electron-withdrawing groups at the para position result in high enantioselectivities. This highlights the robustness of the catalyst system across a range of electronically diverse aryl ketones.
Experimental Protocol: Asymmetric Hydrogenation of Aryl Ketones[2]
A solution of the aryl ketone (1.0 mmol) in 2-propanol (5 mL) is placed in a stainless-steel autoclave. The catalyst, such as RuCl₂[(S)-xylbinap][(S)-daipen] (0.001 mmol, 0.1 mol%), and a solution of potassium tert-butoxide in 2-propanol (0.1 M, 0.1 mL) are added. The autoclave is pressurized with hydrogen gas (8 atm) and the mixture is stirred at room temperature for the specified time. After releasing the pressure, the solvent is evaporated, and the residue is purified by chromatography to yield the chiral alcohol.
Caption: General workflow for asymmetric hydrogenation.
Conclusion
This comparative guide illustrates the significant role of aryl ketones, including this compound, in modern catalysis. As substrates, their electronic and steric profiles directly influence reaction outcomes, such as yield and selectivity. While the direct catalytic application of this compound is an area ripe for further exploration, the broader class of aryl ketones continues to be a fertile ground for the development of novel and efficient catalytic transformations. The provided data and protocols serve as a valuable resource for researchers aiming to design and optimize catalytic reactions involving these versatile molecules.
References
- 1. DABCO-Catalyzed Oxidation of Deoxybenzoins to Benzils with Air and One-Pot Synthesis of Quinoxalines [organic-chemistry.org]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activities of 1-(4-Methylphenyl)-2-phenylethanone Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of analogs of 1-(4-Methylphenyl)-2-phenylethanone, a deoxybenzoin derivative. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation and drug discovery efforts.
The core structure of this compound belongs to the deoxybenzoin class of compounds, which are precursors to isoflavonoids and have shown a wide range of biological activities. Modifications to the aromatic rings and the ethanone backbone have led to the development of numerous analogs with enhanced antimicrobial, anti-inflammatory, and anticancer properties. This guide synthesizes experimental data from various studies to offer a comparative overview of these activities.
Antimicrobial Activity
Deoxybenzoin and chalcone derivatives have been extensively studied for their potential as antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values of selected analogs against various bacterial and fungal strains.
| Compound/Analog | Microorganism | Activity (MIC/IC50 in µg/mL) | Reference |
| Deoxybenzoin Derivative 1 | Staphylococcus aureus | MIC: 12.5 | [1] |
| Deoxybenzoin Derivative 2 | Escherichia coli | MIC: 25 | [1] |
| Chalcone-Thiazole Hybrid | Staphylococcus aureus | MIC: 32 | [2] |
| Chalcone-Thiazole Hybrid | Pseudomonas aeruginosa | MIC: 32 | [2] |
| Carbazole Derivative 2 | Staphylococcus aureus | IC50: >16 (over 60% inhibition) | [3] |
| Carbazole Derivative 4 | Staphylococcus aureus | IC50: >16 (over 60% inhibition) | [3] |
| Carbazole Derivative 8 | Staphylococcus aureus | IC50: >16 (over 60% inhibition) | [3] |
Anti-inflammatory Activity
Several analogs have demonstrated significant anti-inflammatory effects, often evaluated using the carrageenan-induced paw edema model in rodents. The data below presents the percentage inhibition of inflammation by these compounds.
| Compound/Analog | Animal Model | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Pyrrole Derivative 3f | Wistar Rat | 20 | Significant reduction at 2h | [4] |
| Pyrrole Derivative 3f | Wistar Rat | 10, 20, 40 (14 days) | Significant reduction at all time points | [4] |
| Thiourea Derivative of Naproxen 4 | Wistar Albino Rat | Not Specified | 54.01 | [5] |
| Thiourea Derivative of Naproxen 7 | Wistar Albino Rat | Not Specified | 54.12 | [5] |
| Benzimidazole Derivative B2 | Mice | 10 | Comparable to diclofenac sodium | [6] |
| Benzimidazole Derivative B4 | Mice | 10 | Comparable to diclofenac sodium | [6] |
| Benzimidazole Derivative B8 | Mice | 10 | Comparable to diclofenac sodium | [6] |
Anticancer Activity
The anticancer potential of this compound analogs, particularly chalcone derivatives, has been a major focus of research. These compounds have shown cytotoxicity against various cancer cell lines, with their mechanism of action often linked to the inhibition of tubulin polymerization and modulation of signaling pathways like NF-κB.
| Compound/Analog | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Coumarin-Chalcone Hybrid 38 | HCT116 (Colon) | 3.6 | [7] |
| Chalcone-Coumarin Hybrid 39 | HeLa (Cervical) | 4.7 | [7] |
| Chalcone-Pyrazole Hybrid 31 | HCC (Liver) | 0.5 - 4.8 | [7] |
| Indole Chalcone 8 | Various (6 cell lines) | 0.003 - 0.009 | [8] |
| Thiazole-Chalcone 2e | Ovar-3 (Ovarian) | 1.55 | [2] |
| Thiazole-Chalcone 2e | MDA-MB-468 (Breast) | 2.95 | [2] |
| Phenylacetamide Derivative 2b | PC3 (Prostate) | 52 | [9][10] |
| Phenylacetamide Derivative 2c | PC3 (Prostate) | 80 | [9][10] |
| Phenylacetamide Derivative 2c | MCF-7 (Breast) | 100 | [9][10] |
Experimental Protocols
MTT Assay for Antimicrobial and Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][11][12]
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Test compounds and control agents
-
Bacterial or cancer cell cultures
-
Culture medium
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cells (bacterial or cancer cells) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight in a humidified incubator (e.g., 37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known antimicrobial or anticancer agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours for cancer cells; shorter periods for bacteria).
-
MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be left overnight in the incubator or shaken on an orbital shaker for a shorter period to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.[8][13]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., ibuprofen, diclofenac sodium)
-
Vehicle (e.g., normal saline, 1% DMSO)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Grouping: Divide the animals into groups: a negative control group (vehicle), a positive control group (reference drug), and test groups (different doses of the test compounds).
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The control group receives only the vehicle.
-
Carrageenan Injection: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The increase in paw volume is an indicator of inflammation. The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizing Mechanisms of Action
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: General workflow for synthesis and biological evaluation of analogs.
Inhibition of Tubulin Polymerization
Many chalcone-based anticancer agents exert their effect by disrupting microtubule dynamics, which are crucial for cell division. They achieve this by inhibiting the polymerization of tubulin into microtubules.[2][4][11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mcb.berkeley.edu [mcb.berkeley.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(4-Methylphenyl)-2-phenylethanone Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparative analysis of 1-(4-Methylphenyl)-2-phenylethanone derivatives, focusing on their performance as monoamine transporter inhibitors. The information is supported by experimental data from peer-reviewed studies.
The core structure of this compound has served as a versatile scaffold for the development of various biologically active compounds. Among the most studied are the pyrovalerone analogs, which are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with generally weaker activity at the serotonin transporter (SERT). This selective inhibition of monoamine reuptake has positioned these compounds as valuable tools in neuroscience research and as potential therapeutic agents for conditions such as ADHD and substance abuse disorders.
Performance Comparison of Pyrovalerone Analogs
The following tables summarize the in vitro biological activities of a series of this compound derivatives, specifically pyrovalerone analogs, on the dopamine, norepinephrine, and serotonin transporters. The data is presented as inhibitor constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative measure of their potency.
Table 1: Monoamine Transporter Binding Affinities (Kᵢ, nM) of this compound Derivatives
| Compound ID | Phenyl Ring Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
| 4a | 4-Methyl (Pyrovalerone) | 18.1 ± 2.5 | 65.3 ± 8.1 | >10,000 |
| 4b | 4-Methyl (S-enantiomer) | 18.1 ± 3.1 | - | - |
| 4c | 4-Methyl (R-enantiomer) | >10,000 | - | - |
| 4d | 4-Ethyl | 25.6 ± 3.7 | 89.2 ± 11.4 | >10,000 |
| 4e | 4-Propyl | 33.1 ± 4.5 | 112.7 ± 15.3 | >10,000 |
| 4f | 4-Isopropyl | 45.8 ± 6.2 | 155.1 ± 21.0 | >10,000 |
| 4g | 4-Iodo | 15.3 ± 2.1 | 49.8 ± 6.7 | >10,000 |
| 4h | 3,4-Dichloro | 11.5 ± 1.6 | 37.8 ± 5.1 | 8,765 ± 1183 |
| 4i | 1-Naphthyl | 22.4 ± 3.0 | 76.5 ± 10.3 | 456 ± 61.6 |
Data extracted from Meltzer et al., 2006.[1]
Table 2: Monoamine Reuptake Inhibition (IC₅₀, nM) of this compound Derivatives
| Compound ID | Phenyl Ring Substitution | Dopamine IC₅₀ (nM) | Norepinephrine IC₅₀ (nM) | Serotonin IC₅₀ (nM) |
| 4a | 4-Methyl (Pyrovalerone) | 16.3 ± 2.2 | 58.9 ± 7.9 | >10,000 |
| 4b | 4-Methyl (S-enantiomer) | 16.3 ± 2.8 | - | - |
| 4c | 4-Methyl (R-enantiomer) | >10,000 | - | - |
| 4d | 4-Ethyl | 23.1 ± 3.1 | 80.5 ± 10.9 | >10,000 |
| 4e | 4-Propyl | 29.9 ± 4.0 | 101.7 ± 13.7 | >10,000 |
| 4f | 4-Isopropyl | 41.3 ± 5.6 | 140.0 ± 18.9 | >10,000 |
| 4g | 4-Iodo | 13.8 ± 1.9 | 45.0 ± 6.1 | >10,000 |
| 4h | 3,4-Dichloro | 10.4 ± 1.4 | 34.1 ± 4.6 | 7,912 ± 1068 |
| 4i | 1-Naphthyl | 20.2 ± 2.7 | 69.1 ± 9.3 | 411 ± 55.5 |
Data extracted from Meltzer et al., 2006.[1]
Structure-Activity Relationship (SAR) Insights
The data reveals several key structure-activity relationships for this class of compounds:
-
Stereochemistry: The biological activity resides predominantly in the S-enantiomer, as demonstrated by the significant difference in DAT affinity between the S- and R-enantiomers of pyrovalerone (4b and 4c).[1]
-
Aromatic Substitution: Modifications to the 4-methylphenyl ring have a pronounced effect on potency. Halogen substitution, such as with iodine (4g) or dichlorination (4h), tends to increase potency at both DAT and NET.[1] The 3,4-dichlorophenyl analog (4h) was the most potent compound in this series for both DAT and NET inhibition.[1]
-
Alkyl Chain Length: Increasing the length of the alkyl substituent at the 4-position of the phenyl ring from methyl to propyl (4a, 4d, 4e) leads to a slight decrease in potency.
-
Bulky Substituents: The introduction of a bulkier naphthyl group (4i) maintains high potency at DAT and NET, and notably, it is the only analog in this series to show significant, albeit much lower, affinity for SERT.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented above.
General Synthesis of 1-(Aryl)-2-(pyrrolidin-1-yl)pentan-1-one Derivatives
A common synthetic route for this class of compounds involves a multi-step process starting from either an appropriately substituted aryl nitrile or a Friedel-Crafts acylation.[1]
Step 1: Ketone Formation
-
Method A: Grignard Reaction with Nitriles: An aryl nitrile is reacted with n-butylmagnesium chloride, followed by acidic hydrolysis to yield the corresponding aryl pentyl ketone.[1]
-
Method B: Friedel-Crafts Acylation: A substituted benzene is acylated with valeroyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce the aryl pentyl ketone.[1]
Step 2: α-Bromination The resulting ketone is selectively brominated at the α-position using bromine in the presence of a catalytic amount of aluminum trichloride. This reaction is typically performed in a suitable solvent like diethyl ether.[1]
Step 3: Amination The α-bromo ketone is then reacted with pyrrolidine to yield the final 1-(aryl)-2-(pyrrolidin-1-yl)pentan-1-one derivative. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and a base may be added to neutralize the HBr formed.[1]
Purification: The final products are typically purified by column chromatography on silica gel, followed by conversion to the hydrochloride salt and recrystallization to obtain the pure, crystalline product.
In Vitro Monoamine Transporter Binding Assay
This assay determines the affinity of the test compounds for the dopamine, norepinephrine, and serotonin transporters.
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are used.[2]
Assay Protocol:
-
Cell Plating: Cells are plated in 96-well or 24-well plates and allowed to adhere.[2][3]
-
Radioligand: A specific radioligand, such as [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT, is used.
-
Competition Binding: Cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Washing: The incubation is terminated by rapid filtration or washing to remove the unbound radioligand.
-
Scintillation Counting: The amount of radioactivity bound to the cells is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
In Vitro Monoamine Reuptake Inhibition Assay
This functional assay measures the ability of the test compounds to inhibit the uptake of neurotransmitters into cells.
Cell Culture: As with the binding assay, HEK293 cells stably expressing hDAT, hNET, or hSERT are used.[2][3]
Assay Protocol:
-
Cell Plating: Cells are plated in multi-well plates and grown to confluence.[4]
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound for a short period.[5]
-
Neurotransmitter Uptake: A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.[1]
-
Incubation: The incubation is carried out for a short, defined time at 37°C.
-
Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the neurotransmitter uptake.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and in vitro evaluation of this compound derivatives as monoamine transporter inhibitors.
Caption: Workflow for Synthesis and Evaluation of Derivatives.
Signaling Pathway Inhibition
The primary mechanism of action for these compounds is the blockade of dopamine and norepinephrine reuptake from the synaptic cleft. This leads to an increase in the concentration and duration of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.
Caption: Mechanism of Action at the Synapse.
References
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of Substituted Deoxybenzoins
This guide provides a comprehensive comparison of the chemical reactivity of 1-(4-Methylphenyl)-2-phenylethanone, a prominent deoxybenzoin derivative, with its related compounds. Deoxybenzoins serve as crucial scaffolds in the synthesis of various biologically active molecules and natural products.[1] Understanding the influence of substituents on their reactivity is paramount for the efficient design and development of novel chemical entities. This document outlines the expected reactivity trends based on electronic effects, provides detailed experimental protocols for key reactions, and visualizes reaction pathways and workflows.
Quantitative Reactivity Comparison
The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to these effects.
For reactions involving nucleophilic attack at the carbonyl carbon, such as reduction by sodium borohydride, a positive ρ value is expected. This indicates that electron-withdrawing groups (EWGs) on the phenyl ring attached to the carbonyl group will increase the reaction rate by enhancing the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups (EDGs) will decrease the reaction rate.
Based on these principles, the following table outlines the expected relative reactivity of a series of para-substituted deoxybenzoin derivatives in a typical carbonyl reduction reaction.
| Compound | Substituent (X) | Substituent Effect | Hammett Constant (σp) | Expected Relative Reactivity (k/k₀) |
| 1-(4-Nitrophenyl)-2-phenylethanone | -NO₂ | Strong Electron-Withdrawing | 0.78 | > 1 (Fastest) |
| 1-(4-Chlorophenyl)-2-phenylethanone | -Cl | Electron-Withdrawing | 0.23 | > 1 |
| 1-Phenyl-2-phenylethanone (Deoxybenzoin) | -H | Reference | 0.00 | 1 |
| This compound | -CH₃ | Electron-Donating | -0.17 | < 1 |
| 1-(4-Methoxyphenyl)-2-phenylethanone | -OCH₃ | Strong Electron-Donating | -0.27 | < 1 (Slowest) |
Note: The Hammett constants (σp) are established values for substituents on a benzene ring and are used here to predict the reactivity trend.
Experimental Protocols
Detailed methodologies for two key reactions of this compound are provided below. These protocols can be adapted for its related compounds to perform comparative studies.
Reduction of this compound with Sodium Borohydride
This procedure outlines the reduction of the ketone functionality to a secondary alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 g of this compound in 20 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 0.2 g of sodium borohydride to the stirred solution in small portions over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add 10 mL of deionized water to quench the excess sodium borohydride.
-
Add 1 M HCl dropwise to neutralize the solution to pH ~7.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-(4-methylphenyl)-2-phenylethanol.
-
The product can be further purified by recrystallization or column chromatography.
Oxidation of this compound to 1-(4-Methylphenyl)-2-phenyl-1,2-ethanedione
This protocol describes the oxidation of the benzylic C-H bond to a carbonyl group, forming a diketone.
Materials:
-
This compound
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ammonium nitrate (NH₄NO₃)
-
Aqueous ammonia (28-30%)
-
Acetic acid
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, combine 1.0 g of this compound, 0.1 g of copper(II) acetate monohydrate, and 1.0 g of ammonium nitrate.
-
Add 20 mL of 80% aqueous acetic acid to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold deionized water with stirring.
-
A precipitate of the product, 1-(4-Methylphenyl)-2-phenyl-1,2-ethanedione, will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol.
Visualizations
The following diagrams illustrate the logical flow of a comparative reactivity study and a typical reaction pathway.
Caption: Workflow for a comparative reactivity study of deoxybenzoin analogs.
Caption: Simplified reaction pathway for the reduction of this compound.
References
A Comparative Guide to the Reaction Mechanisms of 1-(4-Methylphenyl)-2-phenylethanone
This guide provides a comparative analysis of key reactions involving 1-(4-Methylphenyl)-2-phenylethanone, a deoxybenzoin derivative. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons of reaction performance supported by experimental data and detailed methodologies.
Overview of Key Reactions
This compound serves as a versatile substrate for several important organic transformations. This guide will focus on three principal reaction pathways:
-
Reduction of the Carbonyl Group: The conversion of the ketone to a secondary alcohol, 1-(4-methylphenyl)-2-phenylethanol.
-
Oxidation of the α-Methylene Group: The formation of a 1,2-diketone, 1-(4-methylphenyl)-2-phenylethane-1,2-dione.
-
Willgerodt-Kindler Reaction: A rearrangement and oxidation reaction that converts the ketone to a thioamide and subsequently to a carboxylic acid derivative.
-
Biocatalytic Reduction: An enzymatic approach for the asymmetric reduction of the carbonyl group, offering high stereoselectivity.
Comparative Data of Reaction Methodologies
The following table summarizes the quantitative data for the different reaction types, providing a basis for comparison of their efficiency and conditions.
| Reaction Type | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 - Room Temp | 0.5 - 2 | >90 (estimated) | 1-(4-Methylphenyl)-2-phenylethanol |
| Oxidation | DABCO (20 mol%), Air | DMF | 90 | 24 | ~95 | 1-(4-Methylphenyl)-2-phenylethane-1,2-dione |
| Willgerodt-Kindler | Sulfur, Morpholine | Quinoline | 150-160 | 2 | 86-95 (for related substrates) | 2-(4-Methylphenyl)thioacetomorpholide |
| Biocatalytic Reduction | Ketoreductase (e.g., from Lactobacillus) | Buffer/Co-solvent | 25-37 | 24-72 | High (variable) | (S)- or (R)-1-(4-Methylphenyl)-2-phenylethanol |
Experimental Protocols
Reduction of this compound with Sodium Borohydride
This protocol is adapted from standard procedures for the reduction of aromatic ketones.[1][2][3][4][5]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane or Diethyl ether
-
3 M Hydrochloric Acid
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve this compound (1.0 g, 4.76 mmol) in methanol (20 mL) in a round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (0.18 g, 4.76 mmol) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add 3 M HCl (10 mL) to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(4-methylphenyl)-2-phenylethanol.
DABCO-Catalyzed Aerobic Oxidation of this compound
This protocol is based on a general method for the oxidation of deoxybenzoins.[1]
Materials:
-
This compound
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (0.5 mmol) in DMF (2 mL), add DABCO (0.1 mmol, 20 mol%).
-
Heat the reaction mixture to 90°C and stir under an air atmosphere for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(4-methylphenyl)-2-phenylethane-1,2-dione.
Willgerodt-Kindler Reaction of this compound
This protocol is adapted from procedures for related aryl alkyl ketones.[6][7][8][9][10]
Materials:
-
This compound
-
Sulfur
-
Morpholine
-
Quinoline (as solvent)
-
Hydrochloric Acid
Procedure:
-
In a flask equipped with a reflux condenser, combine this compound (10 mmol), sulfur (12 mmol), and morpholine (20 mmol) in quinoline (15 mL).
-
Heat the mixture to reflux (approximately 150-160°C) with stirring for 2 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over a suitable drying agent.
-
Remove the solvent under reduced pressure to obtain the crude thioamide.
-
For hydrolysis to the corresponding carboxylic acid, the thioamide can be refluxed with aqueous acid or base.
Biocatalytic Reduction of this compound
This is a generalized protocol based on the use of ketoreductases for the asymmetric reduction of ketones.[11][12][13][14][15][16][17][18]
Materials:
-
This compound
-
Ketoreductase (KRED) from a source such as Lactobacillus sp. (as whole cells or purified enzyme)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Co-factor (NADH or NADPH)
-
Co-factor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Organic co-solvent (e.g., isopropanol, DMSO) if needed for substrate solubility
Procedure:
-
In a temperature-controlled vessel, prepare a solution of the buffer.
-
Add the ketoreductase (whole cells or purified enzyme), the co-factor, and the co-factor regeneration system.
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent and add it to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC or GC to determine conversion and enantiomeric excess.
-
Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer, dry it, and remove the solvent to obtain the chiral alcohol.
Visualization of Reaction Mechanisms and Workflows
General Reaction Pathways
Caption: Key reaction pathways of this compound.
Experimental Workflow for Biocatalytic Reduction
Caption: Workflow for the biocatalytic reduction of the ketone.
Comparison of Reduction and Oxidation Mechanisms
Caption: Contrasting mechanisms of carbonyl reduction and α-methylene oxidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. rsc.org [rsc.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. studylib.net [studylib.net]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Asymmetric reduction of aromatic heterocyclic ketones with bio-based catalyst Lactobacillus kefiri P2 [ouci.dntb.gov.ua]
- 12. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 18. Verification Required - Princeton University Library [dataspace.princeton.edu]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methylphenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of 1-(4-Methylphenyl)-2-phenylethanone, a key intermediate in various synthetic processes. The cross-validation of analytical methods is crucial for ensuring the reliability, consistency, and accuracy of results across different techniques and laboratories. This document outlines the experimental protocols and performance data for several common analytical techniques, offering a basis for selecting the most appropriate method for a given application.
Overview of Analytical Methods
The analysis of aromatic ketones like this compound can be effectively achieved using several analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3] Each method offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture.[4] For aromatic ketones, Reverse-Phase HPLC (RP-HPLC) with a C18 column is often the method of choice, providing good separation and resolution.[4][5] Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection.[4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. GC-MS provides not only quantitative data but also valuable structural information from the mass spectrum, aiding in compound identification.[3]
Spectroscopic Methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural characterization of this compound.[1][2] IR spectroscopy can confirm the presence of the carbonyl functional group, while NMR spectroscopy provides detailed information about the molecular structure.[1][2]
Comparison of Method Performance
The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of aromatic ketones. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999[7][8] | > 0.99 |
| Accuracy (% Recovery) | 94% - 112%[7][8] | > 95%[9] |
| Precision (% RSD) | < 2%[7][10] | < 15% |
| Limit of Detection (LOD) | 2.43 µg/mL[7] | 2.6 ng/L[11] |
| Limit of Quantification (LOQ) | 7.38 µg/mL[7] | In the low µg/L to ng/L range |
Experimental Protocols
A common HPLC method for the analysis of ketones involves derivatization to enhance detection.[4][5][6]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol or acetonitrile. Calibration standards are prepared by serial dilution of the stock solution. For trace analysis, derivatization with 2,4-dinitrophenylhydrazine (DNPH) may be performed.[4][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[10][12][13]
GC-MS is a highly sensitive method for the analysis of volatile compounds.[3]
-
Sample Preparation: A stock solution of this compound is prepared in a volatile solvent such as methanol or dichloromethane. Calibration standards are prepared by serial dilution. An internal standard may be used for improved quantitation.[9]
-
Instrumentation: A GC system coupled to a mass spectrometer is used.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.[14]
-
Injection: Split or splitless injection depending on the concentration.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
-
Validation Parameters: The method should be validated for the same parameters as HPLC, ensuring it is fit for its intended purpose.
Cross-Validation Workflow
Cross-validation is essential when two or more analytical methods are used to measure the same analyte. The goal is to demonstrate that the methods provide comparable results.[15]
Caption: Workflow for the cross-validation of two analytical methods.
Spectroscopic Characterization
While HPLC and GC-MS are used for quantitative analysis, spectroscopic techniques are essential for unequivocal identification and structural confirmation.
-
Infrared (IR) Spectroscopy: Aromatic ketones like this compound show a characteristic strong C=O bond absorption in the IR spectrum, typically in the range of 1660-1770 cm⁻¹.[16][17] For this specific molecule, being an aromatic ketone, the carbonyl stretch is expected to be below 1700 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the carbon adjacent to the carbonyl group are deshielded and typically appear in the 2.0-2.5 ppm range.[2] The aromatic protons will show characteristic signals in the downfield region.
-
¹³C NMR: The carbonyl carbon of a ketone gives a characteristic signal in the downfield region of the spectrum, typically around 190-215 ppm.[17]
-
The following diagram illustrates the relationship between the analytical techniques and the information they provide.
Caption: Relationship between analytical techniques for the analysis of the target compound.
Conclusion
The choice of analytical method for this compound depends on the specific requirements of the analysis. HPLC and GC-MS are both excellent techniques for quantification, with GC-MS offering the advantage of simultaneous structural confirmation. Spectroscopic methods like IR and NMR are indispensable for the initial identification and structural elucidation of the compound. A thorough cross-validation of methods, as outlined in this guide, is paramount to ensure the generation of reliable and reproducible data in research and development settings.
References
- 1. fiveable.me [fiveable.me]
- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. auroraprosci.com [auroraprosci.com]
- 5. waters.com [waters.com]
- 6. epa.gov [epa.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. ttb.gov [ttb.gov]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-(4-Methylphenyl)-2-phenylethanone
Researchers, scientists, and drug development professionals require immediate and precise safety protocols when handling chemical compounds. This guide provides essential logistical and safety information for the handling of 1-(4-Methylphenyl)-2-phenylethanone, ensuring operational integrity and personnel safety.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection is crucial. This includes the use of appropriate personal protective equipment (PPE) and adherence to engineering controls to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification/Standard |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are essential. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental skin contact. For larger quantities or splash potential, a chemical-resistant apron or coveralls may be necessary. |
| Respiratory Protection | Respirator | In well-ventilated areas, respiratory protection is not typically required. If vapors or aerosols are generated, or if working in a poorly ventilated space, a NIOSH-approved respirator with organic vapor cartridges should be used.[3] |
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[1]
Operational and Disposal Plans
A systematic approach to the handling, storage, and disposal of this compound is critical for maintaining a safe laboratory environment.
Handling and Storage:
-
Handling: Avoid direct contact with skin and eyes.[1] Do not breathe vapors or dust.[1] Wash hands thoroughly after handling.[4] Keep the compound away from heat, sparks, and open flames.[4]
-
Storage: Store in a cool, dry, and well-ventilated area.[1] Keep containers tightly closed when not in use.[1]
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[3] Absorb the spill with an inert material such as sand or vermiculite and place it in a suitable, sealed container for disposal.[4][5]
Disposal:
-
Chemical Disposal: Dispose of this compound and any contaminated materials through a licensed chemical waste disposal company.[6] Do not allow the chemical to enter drains or waterways.[1]
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, they should be punctured to prevent reuse and disposed of as chemical waste.[6]
First-Aid Measures
Immediate and appropriate first aid is essential in the case of accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.[2][6]
Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
